JNJ-46281222
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4/c24-23(25,26)21-19(10-13-30-20(14-16-6-7-16)27-28-22(21)30)15-29-11-8-18(9-12-29)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDKDODJIBQNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCC(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-46281222 pharmacology and toxicology
An In-Depth Technical Guide on the Pharmacology and Toxicology of JNJ-77242113 (Icotrokinra)
Introduction
JNJ-77242113, also known as icotrokinra, is a first-in-class, orally administered, targeted peptide designed to selectively inhibit the interleukin-23 (IL-23) receptor.[1] The IL-23 pathway is a critical driver in the pathogenesis of several immune-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[2][3] Icotrokinra represents a novel therapeutic approach by providing a selective, systemic inhibition of the IL-23 pathway in an oral formulation.[2][3] This document provides a comprehensive overview of the pharmacology and toxicology of JNJ-77242113, intended for researchers, scientists, and drug development professionals.
Pharmacology
Mechanism of Action
JNJ-77242113 is a potent and selective antagonist of the IL-23 receptor.[1] It binds with high affinity to the receptor, effectively blocking the downstream signaling cascade initiated by the cytokine IL-23.[1] This targeted action prevents the differentiation, survival, and activation of T helper 17 (Th17) cells, which are key mediators of the inflammatory process in various autoimmune diseases.[1] A crucial feature of JNJ-77242113's selectivity is its ability to inhibit IL-23 signaling without impacting the related IL-12 pathway.[1][2]
Mechanism of action of JNJ-77242113 in inhibiting the IL-23 signaling pathway.
Pharmacodynamics
The pharmacodynamic properties of JNJ-77242113 have been characterized through a series of in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity [1][2][4]
| Parameter | Value | Cell/System |
| Binding Affinity (KD) | 7.1 pM | IL-23 Receptor |
| IC50 (IL-23 Signaling) | 5.6 pM | Human Cells |
| IC50 (IFNγ Production) | 18.4 pM | NK Cells |
| IC50 (IFNγ Production) | 11 pM | Healthy Donor Whole Blood |
| IC50 (IFNγ Production) | 9 pM | Psoriasis Patient Whole Blood |
Table 2: Preclinical In Vivo Efficacy [2][4]
| Model | Effective Dose | Species | Key Findings |
| Rat TNBS-Induced Colitis | ≥ 0.3 mg/kg/day | Rat | Attenuated disease parameters. |
| IL-23-Induced Rat Skin Inflammation | Not specified | Rat | Inhibited skin thickening and pro-inflammatory gene induction. |
Experimental Protocols
In Vitro Inhibition of IL-23-Stimulated Cytokine Production in Whole Blood
-
Objective: To assess the inhibitory effect of JNJ-77242113 on IL-23-stimulated cytokine production in whole blood.[1][4]
-
Methodology:
-
Whole blood samples were collected from healthy donors and psoriasis patients.
-
The blood was treated with various concentrations of JNJ-77242113.
-
The samples were then stimulated with IL-23 to induce the production of interferon-gamma (IFNγ).
-
The concentration of IFNγ in the plasma was measured using standard immunoassay techniques.
-
The IC50 was calculated based on the dose-dependent inhibition of cytokine production.[1]
-
Rat TNBS-Induced Colitis Model
-
Objective: To evaluate the in vivo efficacy of orally administered JNJ-77242113 in a preclinical model of inflammatory bowel disease.[2][4]
-
Methodology:
-
Colitis was induced in rats by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).
-
Rats were then treated with various oral doses of JNJ-77242113 or a vehicle control.
-
Disease parameters such as body weight, stool consistency, and colon length and weight were monitored throughout the study.
-
At the end of the study, histological analysis of colon tissue was performed to assess inflammation and tissue damage.
-
The efficacy of JNJ-77242113 was determined by its ability to ameliorate these disease parameters compared to the vehicle control group.[1]
-
Logical workflow for preclinical in vivo efficacy studies.
Toxicology and Safety
The safety profile of JNJ-77242113 has been evaluated in clinical trials.
Clinical Trials
JNJ-77242113 has undergone clinical evaluation in patients with moderate-to-severe plaque psoriasis, notably in the FRONTIER 1 (Phase 2b) and FRONTIER 2 (long-term extension) studies.[5][6]
Table 3: Adverse Events in the FRONTIER 1 Phase 2b Trial (16 weeks) [7]
| Adverse Event | Placebo Group (%) | Combined JNJ-77242113 Group (%) |
| At least one adverse event | 51 | 52 |
| COVID-19 | 12 | 11 |
| Nasopharyngitis | 5 | 7 |
The data from the FRONTIER 1 study showed that the percentages of patients who experienced at least one adverse event were similar between the placebo and the combined JNJ-77242113 dose groups.[7] There was no evidence of a dose-related increase in adverse events across the different JNJ-77242113 dose groups.[7] The most common adverse events reported were COVID-19 and nasopharyngitis.[7] Earlier studies also indicated that most side effects were mild to moderate, with no serious side effects or deaths linked to the treatment.[8]
Logical relationship of the FRONTIER 1 clinical trial design.
Conclusion
JNJ-77242113 (icotrokinra) is a highly potent and selective oral peptide inhibitor of the IL-23 receptor. Its targeted mechanism of action effectively blocks a key inflammatory pathway, and it has demonstrated significant efficacy in preclinical models of immune-mediated diseases. Clinical trial data in patients with plaque psoriasis have shown promising efficacy and a favorable safety profile, with adverse events being generally mild to moderate and comparable to placebo. These findings support the potential for JNJ-77242113 as a valuable oral therapeutic option for IL-23-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. livderm.org [livderm.org]
- 6. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 7. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNJ-77242113 for Plaque Psoriasis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Core Topic: JNJ-42153605 mGlu2 Receptor Binding Affinity and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound JNJ-46281222 as mentioned in the topic was not found in the available literature. The following guide is based on the closely related and well-documented compound, JNJ-42153605, a known mGlu2 receptor positive allosteric modulator.
Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor.[1][2][3] As a PAM, JNJ-42153605 does not activate the mGlu2 receptor directly but rather enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system presents a promising therapeutic avenue for various neurological and psychiatric disorders. This document provides a detailed overview of the binding affinity of JNJ-42153605 to the mGlu2 receptor, the experimental protocols used for its characterization, and the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity and potency of JNJ-42153605 for the human mGlu2 receptor have been quantified using various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| EC50 | 17 | [35S]GTPγS Binding Assay | CHO cells | [1] |
| IC50 | 15 | Radioligand Binding Assay | CHO cells | [1] |
| EC50 | 23.6 | [35S]GTPγS Binding Assay (F776A mutant) | CHO-K1 cells | [4] |
Note:
-
EC50 (Half maximal effective concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a common measure of a drug's potency.
-
IC50 (Half maximal inhibitory concentration): Indicates the concentration of a substance that is required for 50% inhibition of a biological or biochemical function. In binding assays, it reflects the affinity of the compound for the receptor.
Experimental Protocols
The characterization of JNJ-42153605's interaction with the mGlu2 receptor involves sophisticated experimental techniques. Below are the detailed methodologies for the key experiments cited.
Radioligand Binding Assay
Radioligand binding assays are a fundamental tool for quantifying the affinity of a ligand for a receptor.[5]
Objective: To determine the binding affinity (IC50) of JNJ-42153605 for the human mGlu2 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.[1]
-
Radioligand: A specific radiolabeled ligand that binds to the mGlu2 receptor.
-
Test Compound: JNJ-42153605.
-
Buffers and Reagents: Tris-HCl buffer, MgCl2, EDTA, protease inhibitors, and scintillation cocktail.[6]
Methodology:
-
Membrane Preparation:
-
CHO cells expressing the human mGlu2 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer.[6][7]
-
Protein concentration is determined using a standard method like the BCA assay.[6]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.[6]
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (JNJ-42153605).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium.[6]
-
-
Separation of Bound and Free Radioligand:
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of JNJ-42153605.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[8]
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
Objective: To determine the positive allosteric modulator activity (EC50) of JNJ-42153605 at the human mGlu2 receptor.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO cells expressing the human mGlu2 receptor are prepared.
-
Assay Procedure:
-
Separation and Detection:
-
The reaction is stopped, and the bound [35S]GTPγS is separated from the free form, often by filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis:
-
The concentration-response curve for JNJ-42153605 is plotted to determine its EC50 value, representing its potency as a PAM.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: mGlu2 Receptor Activation
Caption: Simplified mGlu2 receptor signaling cascade.
Mechanism of Action
Metabotropic glutamate receptor 2 (mGlu2) is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[9] Upon activation by glutamate, the mGlu2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[10][11] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).[10]
In addition to this canonical pathway, mGlu2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10][11] As a positive allosteric modulator, JNJ-42153605 enhances the affinity of glutamate for the mGlu2 receptor, thereby potentiating these downstream signaling events. This modulatory effect allows for a more refined control of glutamatergic neurotransmission compared to direct receptor agonists.
Conclusion
JNJ-42153605 is a well-characterized positive allosteric modulator of the mGlu2 receptor with nanomolar potency. Its binding affinity and functional activity have been thoroughly investigated using standard in vitro pharmacological assays such as radioligand binding and [35S]GTPγS assays. The detailed understanding of its mechanism of action at the molecular and cellular levels provides a solid foundation for its further development as a therapeutic agent for central nervous system disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. JNJ-42153605 | mGluR Modulator | MCE [medchemexpress.cn]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. brieflands.com [brieflands.com]
- 8. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 11. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of JNJ-46281222: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-46281222, chemically known as 3-(Cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine, is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][4] Allosteric modulation of the mGlu2 receptor presents a promising therapeutic strategy for treating a variety of neurological and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
This compound was developed by Janssen Research and Development as part of a program to identify novel mGlu2 PAMs.[1] The rationale behind targeting the mGlu2 receptor with a PAM is to enhance the endogenous signaling of glutamate, which is thought to be dysregulated in conditions such as schizophrenia and anxiety. PAMs offer a more nuanced approach compared to direct agonists, as their effect is dependent on the presence of the endogenous ligand, potentially reducing the risk of over-activation and subsequent receptor desensitization.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed, the synthesis of structurally related compounds, particularly advanced leads of 1,2,4-triazolo[4,3-a]pyridines, provides a plausible synthetic route. The general approach likely involves the construction of the trifluoromethyl-substituted triazolopyridine core, followed by the introduction of the cyclopropylmethyl and phenylpiperidine moieties.
A potential synthetic pathway can be inferred from the synthesis of similar compounds. The synthesis of the core 1,2,4-triazolo[4,3-a]pyridine scaffold can be achieved through the reaction of a substituted 2-hydrazinopyridine (B147025) with an appropriate carboxylic acid or its derivative, followed by cyclization. Subsequent functionalization at the 7-position, likely via a halomethyl intermediate, would allow for the introduction of the 4-phenylpiperidine (B165713) group through nucleophilic substitution. The final step would involve the attachment of the cyclopropylmethyl group at the 3-position.
Pharmacological Profile
This compound is a highly potent and selective mGlu2 PAM. Its pharmacological activity has been extensively characterized through a series of in vitro assays.
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (KD) | 1.7 nM | [3H]-JNJ-46281222 saturation binding on CHO-K1 cell membranes expressing hmGlu2 | [1][2] |
| Binding Affinity (pKi) | 8.33 | Homologous displacement with [3H]-JNJ-46281222 | [1] |
| Maximal Binding (Bmax) | 1.1 pmol·mg-1 protein | [3H]-JNJ-46281222 saturation binding on CHO-K1 cell membranes expressing hmGlu2 | [1] |
| Potency (pEC50) | 7.71 ± 0.02 | [35S]-GTPγS binding assay in the presence of 4 μM (EC20) glutamate | [1] |
| Intrinsic Activity (pEC50) | 6.75 ± 0.08 | [35S]-GTPγS binding assay in the absence of glutamate | [1] |
| Maximal Response | 193 ± 5% | [35S]-GTPγS binding assay, relative to maximal glutamate response | [1] |
| Inhibition by GTP (pIC50) | 5.95 | [3H]-JNJ-46281222 binding in the presence of increasing GTP concentrations | [1] |
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu2 receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site for glutamate.[1] This allosteric binding enhances the affinity and/or efficacy of glutamate.[1] Specifically, this compound has been shown to increase the potency of glutamate by five-fold and enhance the maximum glutamate-induced response by approximately two-fold in a [35S]-GTPγS binding assay.[1] The binding of [3H]-JNJ-46281222 is increased in the presence of glutamate, suggesting a cooperative binding mechanism.[1][2] Conversely, its binding is significantly reduced in the presence of GTP, indicating a preference for the G protein-coupled state of the receptor.[1][2]
Experimental Protocols
[3H]-JNJ-46281222 Radioligand Binding Assay
This assay is used to determine the binding affinity (KD) and density of binding sites (Bmax) of this compound for the mGlu2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human mGlu2 receptor (hmGlu2).
-
Saturation Binding:
-
Varying concentrations of [3H]-JNJ-46281222 are incubated with a fixed amount of membrane protein (e.g., 20-30 µg) in an appropriate binding buffer.
-
Incubation is typically carried out for 60 minutes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound or a related compound.
-
-
Homologous Displacement:
-
A fixed concentration of [3H]-JNJ-46281222 (e.g., 6 nM) is incubated with membranes in the presence of increasing concentrations of unlabeled this compound.
-
-
Assay Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Data Analysis: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting. Saturation binding data are analyzed using non-linear regression to determine KD and Bmax. Displacement data are used to calculate the pKi value.
[35S]-GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the mGlu2 receptor and is used to determine the potency (EC50) and efficacy of this compound.
Methodology:
-
Membrane Preparation: Membranes from CHO-K1 cells expressing hmGlu2 are used.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl2, and 10 μM GDP.[5]
-
Incubation:
-
Membranes (5-10 µg) are pre-incubated with varying concentrations of this compound in the presence or absence of a fixed concentration of glutamate (e.g., EC20 concentration of 4 μM) for 30 minutes at 25°C.[1][5]
-
[35S]-GTPγS (final concentration ~0.3 nM) is then added, and the incubation continues for another 30 minutes at 25°C.[5]
-
-
Assay Termination: The reaction is stopped by rapid filtration over GF/B filters.[5]
-
Data Analysis: The amount of bound [35S]-GTPγS is determined by scintillation counting. Data are normalized to the maximal response induced by a saturating concentration of glutamate (e.g., 1 mM) and analyzed using non-linear regression to determine pEC50 and maximal response values.[1]
Signaling Pathway and Experimental Workflow Visualizations
mGlu2 Receptor Signaling Pathway
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by glutamate, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP and the Gβγ dimer then dissociate and modulate downstream effectors. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, enhances this signaling cascade in the presence of glutamate.
Caption: mGlu2 receptor signaling pathway modulated by this compound.
Experimental Workflow for [35S]-GTPγS Assay
The following diagram illustrates the key steps in the [35S]-GTPγS functional assay to determine the potency of this compound.
Caption: Workflow for the [35S]-GTPγS binding assay.
Conclusion
This compound is a valuable research tool for studying the mGlu2 receptor and a promising lead compound in the development of therapeutics for neurological and psychiatric disorders. Its high potency and selectivity make it an ideal probe for elucidating the role of mGlu2 receptor modulation in various physiological and pathological processes. This guide provides a comprehensive overview of its discovery, synthesis, and in vitro characterization, offering a foundational resource for scientists and researchers in the field.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Cyclopropylmethyl)-7-((4-(4-[11C]methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Synthesis and preliminary evaluation for PET imaging of metabotropic glutamate receptor subtype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Cyclopropylmethyl)-7-((4-phenyl-1-piperidinyl)methyl)-8-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyridine | C23H25F3N4 | CID 49822115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Covalent Allosteric Probe for the Metabotropic Glutamate Receptor 2: Design, Synthesis, and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-46281222: A Potent Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 2 (mGlu2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-46281222 is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a G-protein coupled receptor implicated in the pathophysiology of various neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data from key in vitro studies are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for radioligand binding and functional assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language, offering an intuitive understanding of the complex biological processes involved. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the study of mGlu2 receptor pharmacology and the development of novel therapeutics targeting this receptor.
Introduction
The metabotropic glutamate receptor 2 (mGlu2), a member of the Group II mGlu receptors, is a Gi/o-coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately resulting in the dampening of neuronal excitability. The therapeutic potential of targeting the mGlu2 receptor for conditions such as schizophrenia and anxiety has been an area of intense research.[1][2] Positive allosteric modulators (PAMs) of the mGlu2 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist, glutamate, thereby providing a more nuanced and physiologically relevant modulation compared to direct agonists.[2]
This compound has emerged as a lead compound in this class, demonstrating high potency and selectivity for the mGlu2 receptor.[3][4] This technical guide delves into the core pharmacological characteristics of this compound, providing a detailed examination of its binding affinity, functional potency, and the molecular interactions that govern its modulatory effects.
Quantitative Pharmacology
The pharmacological profile of this compound has been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding and functional properties.
Table 1: Binding Affinity of this compound and Related Ligands at the mGlu2 Receptor
| Radioligand | Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| [³H]-JNJ-46281222 | This compound | Saturation Binding | KD | 1.7 nM | CHO-K1 | [3][4] |
| [³H]-JNJ-46281222 | This compound | Homologous Displacement | pKi | 8.33 | CHO-K1 | [3] |
| [³H]-JNJ-46281222 | This compound | Saturation Binding (in presence of 1 mM Glutamate) | KD | 2.4 nM | CHO-K1 | [3] |
| [³H]-DCG-IV | DCG-IV | Saturation Binding | KD | 365 nM | CHO-K1 | [3] |
| [³H]-LY341495 | LY341495 | Saturation Binding | KD | 2.4 nM | CHO-K1 | [3] |
Table 2: Functional Potency and Efficacy of this compound in [³⁵S]-GTPγS Binding Assay
| Parameter | Condition | Value | Cell Line | Reference |
| pEC₅₀ | In the presence of EC₂₀ Glutamate (4 µM) | 7.71 ± 0.02 | CHO-K1 | [3] |
| Maximal Response | In the presence of EC₂₀ Glutamate (4 µM) | 193 ± 5% (of 1 mM Glutamate response) | CHO-K1 | [3] |
| pEC₅₀ | In the absence of Glutamate | 6.75 ± 0.08 | CHO-K1 | [3] |
| Maximal Response | In the absence of Glutamate | 42 ± 3% (of 1 mM Glutamate response) | CHO-K1 | [3] |
Table 3: Receptor Density (Bmax) from Saturation Binding Experiments
| Radioligand | Bmax (pmol·mg⁻¹) | Cell Line | Reference |
| [³H]-JNJ-46281222 | 1.1 | CHO-K1 | [3] |
| [³H]-DCG-IV | 1.2 | CHO-K1 | [3] |
| [³H]-LY341495 | 5.1 | CHO-K1 | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator by binding to a site on the mGlu2 receptor that is distinct from the orthosteric glutamate binding site.[3][4] Its binding enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream signaling cascade. The binding of [³H]-JNJ-46281222 is notably increased in the presence of glutamate and significantly reduced by the presence of GTP, indicating a preferential binding to the G-protein-coupled state of the receptor.[3][4] This suggests that this compound stabilizes a receptor conformation that is conducive to both agonist binding and G-protein activation.
The proposed signaling pathway is initiated by the binding of glutamate to the Venus flytrap domain of the mGlu2 receptor, which induces a conformational change. This compound binds within the seven-transmembrane (7TM) domain, further stabilizing the active conformation of the receptor. This facilitates the coupling of the Gi/o protein, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates and inhibits adenylyl cyclase, resulting in decreased production of cAMP.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.
Radioligand Binding Assays
This protocol is used to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) of [³H]-JNJ-46281222.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor (hmGlu2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation:
-
Add increasing concentrations of [³H]-JNJ-46281222 to assay tubes.
-
Add 15 µg of membrane protein.
-
For non-specific binding, add 10 µM of a non-labeled competing ligand (e.g., JNJ-40068782).
-
Incubate for 60 minutes at 15°C in a total volume of 100 µL.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration over GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Analyze the data using non-linear regression to a one-site binding model to determine KD and Bmax values.
-
This protocol is used to determine the inhibitory constant (Ki) of unlabeled this compound.
-
Membrane and Buffer Preparation: As described in section 4.1.1.
-
Incubation:
-
Add a fixed concentration of [³H]-JNJ-46281222 (e.g., 6 nM).
-
Add increasing concentrations of unlabeled this compound.
-
Add 15 µg of membrane protein.
-
Incubate for 60 minutes at 15°C.
-
-
Termination, Filtration, and Quantification: As described in section 4.1.1.
-
Data Analysis:
-
Analyze the data using non-linear regression to a one-site competition model to determine the IC₅₀ value.
-
Calculate the pKi value using the Cheng-Prusoff equation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular determinants of positive allosteric modulation of the human metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of JNJ-46281222: A Technical Guide
This guide provides an in-depth overview of the in vitro pharmacological characteristics of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The data and methodologies presented are intended for researchers, scientists, and professionals in drug development.
Summary of Quantitative In Vitro Data
The following tables summarize the key quantitative parameters of this compound's interaction with the mGlu2 receptor.
Table 1: Binding Affinity of this compound at the mGlu2 Receptor
| Parameter | Value | Cell Line | Radioligand | Reference |
| K D | 1.7 nM | CHO-K1 cells expressing hmGlu2 | [ 3 H]this compound | [1][2] |
| B max | 1.1 pmol/mg protein | CHO-K1 cells expressing hmGlu2 | [ 3 H]this compound | [2] |
| pK i | 8.33 | CHO-K1 cells expressing hmGlu2 | [ 3 H]this compound (homologous displacement) | [1][2] |
Table 2: Functional Potency of this compound in [ 35 S]GTPγS Binding Assay
| Condition | Parameter | Value | Description | Reference |
| In the presence of EC 20 Glutamate (4 µM) | pEC 50 | 7.71 ± 0.02 | Potency to modulate glutamate activity | [2] |
| In the absence of Glutamate | pEC 50 | 6.75 ± 0.08 | Agonist activity | [2] |
| In the absence of Glutamate | Maximal Response | 42 ± 3% | Submaximal receptor activation compared to 1 mM glutamate | [2] |
Table 3: Influence of Glutamate and GTP on [ 3 H]this compound Binding
| Condition | Effect on [ 3 H]this compound Binding | Parameter | Value | Reference |
| Presence of Glutamate | Increased binding | K D | 3.6 nM (in presence of 1 mM Glutamate) | [1] |
| Presence of GTP | Reduced binding by 65% | pIC 50 | 5.95 | [2] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu2 receptor, a class C G-protein coupled receptor (GPCR). It does not bind to the orthosteric site where the endogenous ligand glutamate binds, but rather to a distinct allosteric site within the 7-transmembrane (7TM) domain.[1] By binding to this site, this compound enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's response to endogenous glutamate levels.[2] This leads to an increase in G-protein activation (specifically Gαi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Radioligand Binding Assays
These assays were employed to determine the binding affinity of this compound to the mGlu2 receptor.
3.1.1. Saturation Binding
-
Objective: To determine the equilibrium dissociation constant (K D ) and the maximum number of binding sites (B max ) of [ 3 H]this compound.
-
Materials:
-
Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor (hmGlu2).
-
[ 3 H]this compound (radiolabeled this compound).
-
Assay buffer.
-
Unlabeled this compound for determining non-specific binding.
-
-
Procedure:
-
Thaw and homogenize cell membranes.
-
Incubate a fixed amount of membrane protein with increasing concentrations of [ 3 H]this compound.
-
For each concentration, run a parallel incubation with an excess of unlabeled this compound to determine non-specific binding.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to fit a one-site binding model to determine K D and B max .
-
3.1.2. Displacement Binding
-
Objective: To determine the inhibition constant (pKi) of unlabeled this compound.
-
Procedure:
-
Incubate a fixed concentration of [ 3 H]this compound and a fixed amount of membrane protein with increasing concentrations of unlabeled this compound.
-
Follow steps 4-7 from the saturation binding protocol.
-
Analyze the data using non-linear regression to fit a one-site competition model to determine the IC 50, which is then converted to a pKi value.
-
[ 35 S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Objective: To determine the functional potency (pEC 50 ) of this compound as a PAM and its intrinsic agonist activity.
-
Materials:
-
Membranes from CHO-K1 cells expressing hmGlu2.
-
[ 35 S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound.
-
Glutamate.
-
GDP.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.
-
Add increasing concentrations of this compound, either in the absence or presence of a fixed, sub-maximal (EC 20 ) concentration of glutamate.
-
Initiate the binding reaction by adding [ 35 S]GTPγS.
-
Incubate to allow for [ 35 S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and separate bound from free [ 35 S]GTPγS.
-
Quantify the amount of bound radioactivity.
-
Plot the data as a dose-response curve and fit to a sigmoidal model to determine the pEC 50 and maximal response.
-
Discussion
The in vitro data consistently demonstrate that this compound is a highly potent and selective positive allosteric modulator of the mGlu2 receptor. Its nanomolar binding affinity and potentiation of the glutamate response in functional assays underscore its potential as a pharmacological tool and therapeutic candidate.[1][2][3] The influence of glutamate and GTP on its binding further elucidates its mechanism of action. The increased binding in the presence of glutamate suggests a cooperative relationship between the orthosteric and allosteric sites.[1][2] Conversely, the reduced binding in the presence of GTP, which promotes the dissociation of the G-protein from the receptor, indicates that this compound preferentially binds to the G-protein-coupled state of the receptor.[1][2] this compound also displays some intrinsic agonist activity, although it is significantly less potent in this regard than in its role as a PAM.[2]
References
JNJ-46281222: A Technical Guide for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document details its mechanism of action, key in vitro properties, and its application as a research tool in the study of neurological disorders. While this compound is primarily utilized as a preclinical radioligand, this guide also contextualizes its relevance by including data on other clinically investigated mGluR2 PAMs.
Core Compound Properties and In Vitro Pharmacology
This compound is a highly potent and selective mGluR2 PAM.[1] Its primary mechanism of action is to enhance the affinity and/or efficacy of the endogenous ligand, glutamate, at the mGluR2 receptor.[1] This allosteric modulation offers a nuanced approach to receptor activation, amplifying physiological signaling rather than causing constant receptor stimulation.
The key in vitro pharmacological parameters of this compound are summarized in the table below.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (KD) | 1.7 nM | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 Saturation Binding | [1] |
| Binding Affinity (pKi) | 8.33 | CHO-K1 cells expressing hmGlu2 | Homologous Displacement with [3H]-JNJ-46281222 | [1] |
| Functional Potency (pEC50) | 7.71 ± 0.02 | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS binding in the presence of EC20 glutamate | [1] |
| Maximal Response | 193 ± 5% (relative to 1 mM glutamate) | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS binding in the presence of EC20 glutamate | [1] |
| Agonist Activity (pEC50) | 6.75 ± 0.08 | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS binding in the absence of glutamate | [1] |
| Agonist Maximal Response | 42 ± 3% (relative to 1 mM glutamate) | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS binding in the absence of glutamate | [1] |
Mechanism of Action and Signaling Pathways
Activation of the mGluR2 receptor, a class C G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. As a PAM, this compound facilitates this process in the presence of glutamate. The canonical signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently reduced protein kinase A (PKA) activity.[2]
Beyond this primary pathway, mGluR2 activation can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is associated with neuroprotective effects.[2][3] Furthermore, mGluR2 activation plays a significant role in synaptic plasticity, particularly in a presynaptic form of long-term depression (LTD), by reducing neurotransmitter release.[4][5] There is also emerging evidence for the involvement of mGluR2 in modulating neuroinflammatory processes by influencing cytokine release from microglia.[6][7]
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 3. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR2 acts through inhibitory Gα subunits to regulate transmission and long-term plasticity at hippocampal mossy fiber-CA3 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulation of Microglial Metabotropic Glutamate Receptor mGlu2 Triggers Tumor Necrosis Factor α-Induced Neurotoxicity in Concert with Microglial-Derived Fas Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebral Glutamate Regulation and Receptor Changes in Perioperative Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-46281222: A Potent Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 2 (mGluR2) and its Impact on Glutamate Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for JNJ-46281222, a selective and highly potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The document focuses on its mechanism of action, its quantifiable effects on glutamate signaling, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the mGluR2, a class C G protein-coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor.[1][2] This binding enhances the receptor's response to the endogenous ligand, glutamate. Specifically, this compound has been shown to increase both the potency and efficacy of glutamate at the mGluR2 receptor.[1]
The binding of this compound is sensitive to the conformational state of the receptor. The presence of glutamate increases the binding of [3H]-JNJ-46281222, and its binding is significantly reduced in the presence of GTP, suggesting a preferential affinity for the G protein-bound state of the mGluR2 receptor.[1][2]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from in vitro studies characterizing the interaction of this compound with the mGluR2 receptor.
Table 1: Binding Affinity and Potency
| Parameter | Value | Cell Line | Notes |
| KD | 1.7 nM | CHO-K1 cells expressing hmGluR2 | Determined by saturation binding experiments with [3H]-JNJ-46281222.[1][2][3] |
| pKi | 8.33 | CHO-K1 cells expressing hmGluR2 | Determined by homologous displacement experiments.[1] |
| pEC50 (in the presence of EC20 glutamate) | 7.71 ± 0.02 | Not specified | Quantifies the potency to modulate glutamate activity.[1][3] |
| pEC50 (in the absence of glutamate) | 6.75 ± 0.08 | Not specified | Demonstrates submaximal receptor activation with lower potency.[1] |
| Bmax | 1.1 pmol·mg-1 protein | CHO-K1 cells expressing hmGluR2 | Maximum number of binding sites determined from saturation binding.[1] |
Table 2: Functional Modulation of Glutamate Signaling
| Parameter | Value | Assay | Notes |
| Maximal Response (in the presence of EC20 glutamate) | 193 ± 5% | [35S]-GTPγS binding | Compared to the maximal response induced by 1 mM glutamate alone.[1] |
| Submaximal Receptor Activation (in the absence of glutamate) | 42 ± 3% | [35S]-GTPγS binding | Indicates some agonist activity, though the compound is primarily classified as a PAM.[1] |
| Glutamate Potency Increase | Fivefold | [35S]-GTPγS binding | With 100 nM this compound.[1] |
| Glutamate Efficacy Enhancement | Approximately twofold | [35S]-GTPγS binding | With 100 nM this compound.[1] |
Signaling Pathway and Proposed Mechanism of Action
Computational docking and molecular dynamics simulations, supported by site-directed mutagenesis, have provided insights into the potential binding mode of this compound and its mechanism of allosteric modulation.
References
The Structural and Activity Landscape of JNJ-46281222: An In-depth Technical Guide for Researchers
An exploration into the molecular interactions and functional profile of a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).
This technical guide provides a comprehensive overview of the structural activity relationship of JNJ-46281222, a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). This compound serves as a valuable research tool for investigating the therapeutic potential of mGlu2 modulation in various neurological and psychiatric disorders. This document details the in vitro pharmacology, mechanism of action, and the structural basis for its activity, offering researchers, scientists, and drug development professionals a thorough understanding of this important compound.
Core Pharmacological Profile
This compound distinguishes itself through its high affinity and potency at the mGlu2 receptor. Its positive allosteric modulatory activity enhances the receptor's response to the endogenous agonist, glutamate. The key in vitro pharmacological parameters of this compound are summarized in the tables below.
Table 1: In Vitro Binding and Functional Activity of this compound
| Parameter | Value | Assay Conditions |
| Binding Affinity (Kd) | 1.7 nM | [3H]this compound saturation binding on CHO-K1 cell membranes expressing human mGlu2 receptor.[1][2][3] |
| Inhibitory Constant (pKi) | 8.33 | Homologous displacement of [3H]this compound on CHO-K1 cell membranes expressing human mGlu2 receptor. |
| Potency (pEC50) | 7.71 ± 0.02 | [35S]GTPγS binding assay in the presence of an EC20 concentration of glutamate (4 μM).[3] |
| Intrinsic Activity | Submaximal receptor activation (42 ± 3%) in the absence of glutamate.[1] | [35S]GTPγS binding assay. |
| Potency (pEC50) - Intrinsic | 6.75 ± 0.08 | [35S]GTPγS binding assay in the absence of glutamate.[1] |
Table 2: Influence of Glutamate and GTP on this compound Binding
| Condition | Effect on [3H]this compound Binding | Implication |
| Presence of Glutamate | Increased number of binding sites.[1] | Suggests that agonist binding to the orthosteric site induces a conformational change that favors PAM binding. |
| Presence of GTP | Greatly reduced binding.[1][2] | Indicates a preference for the G protein-coupled state of the receptor for PAM binding. |
Mechanism of Action: A Deeper Look
This compound functions as a positive allosteric modulator by binding to a site on the mGlu2 receptor that is distinct from the orthosteric glutamate-binding site. This allosteric binding enhances the affinity and/or efficacy of glutamate. The presence of glutamate increases the number of binding sites for [3H]this compound, suggesting a cooperative binding mechanism.[1]
Computational docking and molecular dynamics simulations have provided insights into the putative binding site of this compound within the seven-transmembrane (7TM) domain of the mGlu2 receptor. These studies have identified key amino acid residues that are crucial for its binding and modulatory activity.
Key Amino Acid Interactions
Mutagenesis studies have confirmed the importance of specific residues in the transmembrane domains for the activity of mGlu2 PAMs. While a detailed list of residues interacting specifically with this compound is not exhaustively published, studies on similar mGlu2 PAMs highlight the importance of residues within TM3, TM5, and TM6.[4] For instance, mutations of F643A and N735D have been shown to significantly decrease the binding of this compound by approximately 10-fold compared to the wild-type receptor.[3]
The binding of this compound is thought to stabilize a conformational state of the receptor that facilitates G protein coupling and subsequent downstream signaling. This is supported by the observation that GTP, which promotes the dissociation of the G protein from the receptor, reduces the binding of [3H]this compound.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams are provided.
Detailed Experimental Protocols
The characterization of this compound involved a series of in vitro and in silico experiments to elucidate its binding, function, and mechanism of action.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of [3H]this compound to the mGlu2 receptor, and to determine the inhibitory constant (pKi) of unlabeled this compound.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor.
-
Saturation Binding: Membranes were incubated with increasing concentrations of [3H]this compound to determine total binding. Non-specific binding was determined in the presence of a saturating concentration of unlabeled this compound. Specific binding was calculated by subtracting non-specific from total binding. The data were then analyzed using non-linear regression to determine Kd and Bmax.[1]
-
Displacement Assay: Membranes were incubated with a fixed concentration of [3H]this compound and increasing concentrations of unlabeled this compound. The concentration of unlabeled compound that inhibits 50% of the specific binding (IC50) was determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Effect of Glutamate and GTP: Binding assays were also performed in the presence of fixed concentrations of glutamate or GTP to assess their impact on the binding of [3H]this compound.[1][2]
-
[35S]GTPγS Functional Assay
-
Objective: To determine the functional potency (pEC50) and efficacy of this compound as a positive allosteric modulator.
-
Methodology:
-
This assay measures the activation of G proteins coupled to the mGlu2 receptor.
-
CHO-K1 cell membranes expressing the human mGlu2 receptor were incubated with GDP, [35S]GTPγS, and varying concentrations of this compound, both in the absence and presence of a fixed, sub-maximal (EC20) concentration of glutamate.
-
The amount of [35S]GTPγS bound to the G proteins was quantified by scintillation counting.
-
Concentration-response curves were generated to determine the pEC50 and maximal effect of this compound.[1]
-
Computational Modeling and Site-Directed Mutagenesis
-
Objective: To identify the putative binding site of this compound and the key amino acid residues involved in its interaction with the mGlu2 receptor.
-
Methodology:
-
Homology Modeling: A three-dimensional model of the human mGlu2 receptor's 7TM domain was constructed based on the crystal structure of a related GPCR, such as the mGlu1 receptor.
-
Docking Studies: this compound was computationally docked into the homology model to predict its binding pose and interactions with the receptor.
-
Molecular Dynamics (MD) Simulations: MD simulations were performed to assess the stability of the predicted binding pose and to observe the dynamic interactions between the ligand and the receptor over time.
-
Site-Directed Mutagenesis: Specific amino acid residues predicted to be important for binding from the modeling studies were mutated (e.g., to alanine).
-
Binding and Functional Assays on Mutants: The binding affinity and functional potency of this compound were determined on the mutant receptors and compared to the wild-type receptor to validate the importance of the mutated residues.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective positive allosteric modulator of the mGlu2 receptor. Its detailed in vitro pharmacological profile, coupled with insights from computational modeling and mutagenesis studies, provides a solid foundation for its use as a chemical probe to explore the physiological and pathological roles of the mGlu2 receptor. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery. While a classical structure-activity relationship study with a series of analogs is not publicly available, the in-depth characterization of this compound provides significant insights into the structural requirements for potent and selective allosteric modulation of the mGlu2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular determinants of positive allosteric modulation of the human metabotropic glutamate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Seltorexant (JNJ-42847922) and Its Role in Psychiatric Disorders
Authored for: Researchers, Scientists, and Drug Development Professionals
December 5, 2025
Disclaimer: The compound of interest for this technical guide was initially specified as "JNJ-46281222." Initial research indicated no such compound in public or clinical development records. It has been determined with high confidence that the intended compound was seltorexant (B610775) , also known by its developmental code JNJ-42847922 . This document will proceed with a comprehensive analysis of seltorexant.
Executive Summary
Seltorexant (JNJ-42847922, MIN-202) is a potent, orally active, and highly selective orexin-2 receptor (OX2R) antagonist under investigation for the treatment of Major Depressive Disorder (MDD) and insomnia. Developed by Janssen Pharmaceutica and Minerva Neurosciences, seltorexant represents a novel therapeutic approach targeting the dysregulation of arousal and stress systems implicated in the pathophysiology of depression. The orexin (B13118510) system, composed of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness, reward, and stress responses. By selectively blocking the OX2R, seltorexant is hypothesized to normalize the excessive arousal state often observed in patients with MDD, particularly those with comorbid insomnia symptoms, thereby exerting antidepressant effects. Clinical trials have demonstrated that seltorexant, particularly at a 20 mg dose, provides statistically significant and clinically meaningful improvements in depressive symptoms and sleep disturbances in patients with MDD who have had an inadequate response to standard antidepressant therapies. This guide provides a detailed overview of seltorexant's mechanism of action, pharmacology, clinical efficacy, and the experimental protocols utilized in its evaluation.
Core Pharmacology and Mechanism of Action
Seltorexant is a first-in-class selective orexin-2 receptor antagonist (SORA-2). Its therapeutic rationale is based on the hypothesis that hyperactivity of the orexin system contributes to a state of hyperarousal, which is a core feature of psychiatric disorders like MDD and anxiety.
Orexin System and Psychiatric Pathophysiology
The orexin neuropeptides are produced by a small population of neurons in the lateral hypothalamus that project widely throughout the central nervous system. These projections innervate key regions involved in arousal, stress, and mood regulation, including the locus coeruleus (norepinephrine), dorsal raphe (serotonin), and ventral tegmental area (dopamine). While both OX1R and OX2R are involved in promoting wakefulness, the OX2R is understood to play a more dominant role in regulating sleep-wake cycles and is implicated in the hyperarousal states associated with stress and depression. Dysregulation of orexin signaling has been observed in various neuropsychiatric conditions. By antagonizing the OX2R, seltorexant aims to reduce this neuronal overactivity without the broad sedative effects that might be associated with non-selective orexin receptor blockade.
Molecular Signaling Pathway
The orexin-2 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein families, including Gq, Gi/o, and Gs. Upon binding of orexin-A or orexin-B, the OX2R primarily initiates a Gq-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal depolarization and increased excitability. Seltorexant acts as a competitive antagonist at the OX2R, blocking the binding of endogenous orexins and thereby preventing the initiation of this downstream signaling cascade, leading to a reduction in neuronal excitability in key brain circuits.
Quantitative Data Summary
The following tables summarize the key quantitative data for seltorexant, including its binding affinity, pharmacokinetic profile, and clinical efficacy in patients with Major Depressive Disorder.
Table 1: Receptor Binding Affinity
| Receptor | Species | Affinity Metric | Value | Reference |
| Orexin-2 (OX2R) | Human | pKi | 8.0 | [1] |
| Orexin-2 (OX2R) | Rat | pKi | 8.1 | [2] |
| Orexin-1 (OX1R) | Human | Selectivity Ratio | ~100-fold lower affinity vs OX2R | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
Table 2: Pharmacokinetic Properties in Healthy Adults
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.5 hours | Single and multiple doses (5-60 mg) | [3] |
| t1/2 (Elimination Half-life) | 2 - 3 hours | Single and multiple doses (5-60 mg) | [3] |
| Cmax (Peak Plasma Concentration) | Less than dose-proportional increase at doses ≥20 mg | Multiple daily doses | [3] |
| Metabolism | Primarily via CYP3A4 | - |
Table 3: Clinical Efficacy in Major Depressive Disorder (Adjunctive Therapy)
| Study Identifier | Primary Endpoint | Seltorexant 20 mg Result | Placebo Result | LS Mean Difference (95% CI) | P-value | Reference |
| Phase 3 (NCT04533529) | Change in MADRS Total Score at Day 43 | Statistically significant improvement | - | -2.6 (-4.53, -0.74) | 0.007 | [4] |
| Phase 2b (Adaptive Dose-Finding) | Change in MADRS Total Score at Week 6 | - | - | -3.1 (-6.13, -0.16) | 0.083 | [5] |
| Phase 2b (Adaptive Dose-Finding, ISI ≥ 15) | Change in MADRS Total Score at Week 6 | - | - | -4.9 (-8.98, -0.80) | - | [5] |
MADRS: Montgomery-Åsberg Depression Rating Scale. LS: Least Squares. CI: Confidence Interval. ISI: Insomnia Severity Index. A negative change in score indicates improvement.
Experimental Protocols
The clinical development of seltorexant has involved rigorous, placebo-controlled studies. The protocol for the Phase 3 study NCT04533529 serves as a representative example of the methodologies employed.
Study Design: Phase 3 Adjunctive Therapy Trial (NCT04533529)
-
Official Title: A Multicenter, Double-Blind, Randomized, Parallel-Group, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Seltorexant 20 mg as Adjunctive Therapy to Antidepressants in Adult and Elderly Patients With Major Depressive Disorder With Insomnia Symptoms.
-
Objective: To assess the efficacy and safety of seltorexant 20 mg compared to placebo as an adjunctive therapy in improving depressive symptoms in patients with MDD and insomnia who have had an inadequate response to current SSRI/SNRI therapy.[6]
-
Phases: The study consists of a screening phase (up to 30 days), a 43-day double-blind treatment phase, a 1-year open-label extension phase, and a post-treatment follow-up.[1]
-
Randomization: Participants are randomized to receive either seltorexant 20 mg or a matching placebo, administered orally once daily in addition to their ongoing antidepressant treatment.
Key Inclusion and Exclusion Criteria
-
Inclusion Criteria:
-
Adults aged 18-74 years with a DSM-5 diagnosis of MDD without psychotic features.[7]
-
Inadequate response to at least one, but no more than two, adequate antidepressant treatments in the current episode.[1] An inadequate response is defined as less than 50% improvement in depressive symptoms.[8]
-
Currently receiving a stable dose of an approved SSRI or SNRI for at least 6 weeks.[7]
-
Moderate to severe depressive episode, confirmed by clinician-rated scales (e.g., MADRS total score ≥24).[4]
-
-
Exclusion Criteria:
Outcome Measures
-
Primary Endpoint: Change from baseline to Day 43 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[6] The MADRS is a 10-item clinician-rated scale assessing the severity of depressive symptoms, with a total score ranging from 0 to 60.[1]
-
Key Secondary Endpoints:
Visualizations: Workflows and Relationships
Clinical Trial Workflow
The following diagram illustrates the typical workflow for a participant in a Phase 3 adjunctive therapy trial for seltorexant.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase 3 Study of Adjunctive Treatment With Seltorexant in Adult and Elderly Participants With Major Depressive Disorder and Insomnia Symptoms | Clinical Research Trial Listing ( Depressive Disorder | Major ) ( NCT06559306 ) [trialx.com]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Anxiety & Depression Association of America [adaa.trialstoday.org]
- 8. Efficacy and Safety of Seltorexant as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of JNJ-46281222
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Allosteric modulation of mGlu2 receptors is a promising therapeutic strategy for various neurological and psychiatric disorders. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and similar compounds.
Mechanism of Action
This compound binds to a topographically distinct site on the mGlu2 receptor from the endogenous agonist, glutamate. This binding enhances the receptor's response to glutamate, potentiating its signaling cascade. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Signaling Pathway Diagram
Caption: mGlu2 receptor signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| Kd | 1.7 nM | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 Saturation Binding | [1][2] |
| pKi | 8.33 | CHO-K1 cells expressing hmGlu2 | Homologous displacement with [3H]-JNJ-46281222 | [1] |
| Bmax | 1.1 pmol/mg protein | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 Saturation Binding | [1] |
Table 2: Functional Potency of this compound
| Parameter | Value | Cell Line | Assay Type | Condition | Reference |
| pEC50 | 7.71 ± 0.02 | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding | In the presence of 4 µM glutamate (EC20) | [1] |
| Maximal Response | 193 ± 5% | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding | Compared to maximal glutamate response | [1] |
| Agonist pEC50 | 6.75 ± 0.08 | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding | In the absence of glutamate | [1] |
| Agonist Maximal Response | 42 ± 3% | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding | In the absence of glutamate | [1] |
Experimental Protocols
[3H]-JNJ-46281222 Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the mGlu2 receptor.
Materials:
-
CHO-K1 cell membranes expressing human mGlu2 (hmGlu2) receptor.
-
[3H]-JNJ-46281222 (radioligand).
-
Unlabeled this compound or a suitable non-structurally related mGlu2 PAM (e.g., JNJ-40068782) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl2, 10 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
Caption: Workflow for the [3H]-JNJ-46281222 radioligand binding assay.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes expressing the hmGlu2 receptor and homogenize them using a homogenizer (e.g., Ultra Turrax) at 24,000 rpm.[1] Dilute the membranes in ice-cold Assay Buffer.
-
Assay Setup:
-
For saturation experiments, prepare serial dilutions of [3H]-JNJ-46281222 in Assay Buffer.
-
For each concentration of radioligand, prepare triplicate wells for total binding and non-specific binding.
-
To the appropriate wells, add the diluted cell membranes.
-
Add the corresponding concentration of [3H]-JNJ-46281222.
-
For non-specific binding wells, add a high concentration (e.g., 10 µM) of unlabeled JNJ-40068782.[1]
-
The final reaction volume should be 100 µL.[1]
-
-
Incubation: Incubate the plates at 15°C for 60 minutes.[1]
-
Filtration: Terminate the incubation by rapid filtration over GF/C filters using a cell harvester. The filters should be presoaked in a suitable buffer.
-
Washing: Wash the filters at least three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding against the concentration of [3H]-JNJ-46281222.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
[35S]-GTPγS Functional Assay
This assay measures the activation of G-proteins following receptor stimulation and is used to determine the functional potency and efficacy of this compound.
Materials:
-
CHO-K1 cell membranes expressing hmGlu2 receptor.
-
[35S]-GTPγS.
-
This compound.
-
Glutamate.
-
Guanosine diphosphate (B83284) (GDP).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
Caption: Workflow for the [35S]-GTPγS functional assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the cell membranes, GDP (typically 10 µM), and glutamate at a fixed concentration (e.g., EC20, which is approximately 4 µM for potentiation studies).[1] For determining agonist activity, omit glutamate.
-
Add the different concentrations of this compound to the wells.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]-GTPγS (typically at a final concentration of 0.1 nM).
-
-
Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration through GF/C filters, followed by washing with an appropriate ice-cold buffer.
-
Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound [35S]-GTPγS against the concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the pEC50 and maximal effect (Emax).
-
cAMP Inhibition Assay
This assay measures the downstream functional consequence of mGlu2 receptor activation, which is the inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the hmGlu2 receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound.
-
Glutamate.
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell culture medium and plates.
Workflow Diagram:
Caption: Workflow for the cAMP inhibition assay.
Procedure:
-
Cell Culture: Seed CHO-K1 or HEK293 cells expressing the hmGlu2 receptor into 96-well plates and culture until they reach the desired confluency.
-
Compound Addition:
-
Remove the culture medium and replace it with a suitable assay buffer.
-
Add serial dilutions of this compound, along with a fixed concentration of glutamate if desired.
-
Pre-incubate the cells with the compounds for a specified time.
-
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.
-
Incubation: Incubate for a defined period to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, following the manufacturer's instructions. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of this compound.
-
The data will show a concentration-dependent inhibition of the forskolin-stimulated cAMP production.
-
Use non-linear regression to determine the pIC50 value.
-
Selectivity and Off-Target Profiling
To ensure that this compound is selective for the mGlu2 receptor and does not have significant off-target effects, it should be tested against a panel of other receptors, ion channels, transporters, and enzymes.
Approach:
-
Selectivity Profiling: The selectivity of this compound can be assessed by performing binding or functional assays on a panel of other mGlu receptors (mGlu1, mGlu3-8). This is typically done by testing a high concentration of this compound in assays specific for each of these receptors. A lack of significant activity at these other receptors indicates selectivity for mGlu2.
-
Off-Target Profiling: A broader screening against a panel of common off-target proteins is crucial to identify potential liabilities that could lead to adverse effects. Commercial services, such as Eurofins' SafetyScreen panels, offer comprehensive in vitro pharmacology profiling.[1] These panels include a wide range of targets, such as:
-
G-protein coupled receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, opioid receptors).
-
Ion channels (e.g., hERG, sodium, calcium channels).
-
Transporters (e.g., dopamine, serotonin, norepinephrine (B1679862) transporters).
-
Enzymes (e.g., kinases, phosphodiesterases, COX enzymes).
-
General Protocol for Off-Target Profiling:
-
Compound Submission: Provide a sample of this compound to a contract research organization (CRO) that offers off-target profiling services. Typically, a stock solution in DMSO is required.
-
Screening: The CRO will screen the compound at a fixed concentration (e.g., 10 µM) against their panel of targets using established binding or functional assays.
-
Data Reporting: The results are usually reported as the percentage of inhibition or activation at the tested concentration.
-
Follow-up: Any significant "hits" (typically >50% inhibition or activation) should be followed up with concentration-response experiments to determine the IC50 or EC50 of the off-target interaction.
This systematic approach to in vitro characterization provides a comprehensive pharmacological profile of this compound, confirming its potency, efficacy, and selectivity as a positive allosteric modulator of the mGlu2 receptor.
References
Application Notes and Protocols for JNJ-46281222 in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), in cultured neuronal cells. The protocols outlined below are intended to serve as a starting point for investigating the effects of this compound on neuronal function and viability.
Introduction
This compound is a highly potent and selective positive allosteric modulator of the mGlu2 receptor, with a nanomolar affinity (Kd = 1.7 nM) and a high modulatory potency (pEC50 = 7.71).[1] The mGlu2 receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system and its modulation is a promising therapeutic strategy for various neurological and psychiatric disorders.[2] Activation of mGlu2 receptors is generally associated with a decrease in adenylyl cyclase activity and subsequent reduction in cyclic AMP (cAMP) levels. These application notes focus on the practical aspects of utilizing this compound in common in vitro neuronal models, such as the SH-SY5Y human neuroblastoma cell line and primary cortical neurons.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound, primarily characterized in recombinant cell lines, and its effective concentrations in a neuronal cell line model.
| Parameter | Value | Cell Line | Assay | Reference |
| Binding Affinity (Kd) | 1.7 nM | CHO-K1 expressing hmGlu2 | [3H]-JNJ-46281222 saturation binding | [2] |
| Potency (pEC50) | 7.71 | CHO-K1 expressing hmGlu2 | [35S]-GTPγS binding (in the presence of 4 µM glutamate) | [2] |
| Neuroprotective Concentration Range | 25 nM, 50 nM, 75 nM | SH-SY5Y cells | Glutamate-induced neurotoxicity (MTT assay) |
Signaling Pathway
Activation of the mGlu2 receptor by glutamate is allosterically potentiated by this compound. This leads to the activation of the associated Gi/o protein, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway can influence various downstream cellular processes, including ion channel activity and gene expression, ultimately impacting neuronal excitability and survival.
Caption: mGlu2 Receptor Signaling Pathway enhanced by this compound.
Experimental Protocols
The following are detailed protocols for the use of this compound in cultured neuronal cells. These protocols should be adapted and optimized based on specific experimental needs and cell types.
Protocol 1: Culturing SH-SY5Y Neuroblastoma Cells
Materials:
-
SH-SY5Y cell line (ATCC® CRL-2266™)
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F12 (1:1), supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryopreserved vial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing fresh medium (a split ratio of 1:4 to 1:10 is recommended).
-
Protocol 2: Neuroprotection Assay using MTT in SH-SY5Y Cells
This protocol is designed to assess the protective effects of this compound against glutamate-induced excitotoxicity.
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
L-glutamic acid stock solution (in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Plate reader (570 nm)
Experimental Workflow Diagram:
Caption: Experimental workflow for neuroprotection assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count SH-SY5Y cells as described in Protocol 1.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, replace the medium with 90 µL of serum-free medium.
-
Prepare working solutions of this compound in serum-free medium from a stock solution. Add 10 µL of the this compound working solution to the appropriate wells to achieve final concentrations of 25, 50, and 75 nM. Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells).
-
Incubate for 1-2 hours at 37°C.
-
Prepare a stock solution of L-glutamic acid. Add the appropriate volume to the wells to induce toxicity (a final concentration of 20 mM has been shown to be effective, but should be optimized). Do not add glutamate to the negative control wells.
-
Incubate the plate for an additional 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Protocol 3: Primary Cortical Neuron Culture
Materials:
-
Timed-pregnant rodent (e.g., mouse E15-E18 or rat E18-E20)
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution for dissociation
-
Neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Coating of Cultureware:
-
Coat culture plates or coverslips with Poly-D-lysine or Poly-L-ornithine overnight at 37°C or for 2 hours at room temperature.
-
Wash three times with sterile water and allow to dry completely before use.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain or trypsin according to the manufacturer's protocol to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto the coated cultureware at a desired density (e.g., 1-2 x 10^5 cells/cm²) in pre-warmed neuron culture medium.
-
Incubate at 37°C with 5% CO2.
-
Perform a partial medium change (replace half of the medium) every 3-4 days.
-
Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).
-
Note: The use of this compound in primary neuronal cultures would follow similar principles as in SH-SY5Y cells, with concentrations likely in the nanomolar range. Assays such as immunocytochemistry for synaptic markers (e.g., PSD-95, Synapsin I), calcium imaging to assess changes in neuronal activity, or electrophysiology to measure effects on synaptic transmission can be performed.
Disclaimer
These protocols are intended as a guide. Researchers should optimize conditions for their specific cell types and experimental setups. Appropriate controls, including vehicle controls and positive/negative controls for the assays, are essential for valid results. All work with animals must be conducted in accordance with institutional and national guidelines.
References
JNJ-46281222: A Potent Positive Allosteric Modulator for Probing mGlu2 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46281222 is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] As a PAM, this compound does not activate the mGlu2 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. Its nanomolar affinity and high potency make it an invaluable pharmacological tool for studying the physiological and pathological roles of the mGlu2 receptor.[2][1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo research.
Mechanism of Action
This compound binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The activity of this compound is dependent on the presence of glutamate, showcasing its modulatory role.[2] Furthermore, the binding of this compound is sensitive to the G-protein coupling state of the receptor, with binding being significantly increased in the presence of glutamate and reduced by GTP, indicating a preference for the G-protein-coupled state of the receptor.[2][1]
Below is a diagram illustrating the signaling pathway of the mGlu2 receptor and the action of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound from in vitro studies.
Table 1: Binding Affinity of this compound for the mGlu2 Receptor
| Parameter | Value | Cell Line | Reference |
| Kd | 1.7 nM | CHO-K1 cells expressing hmGlu2 | [1] |
| pKi | 8.33 | CHO-K1 cells expressing hmGlu2 | [1] |
Table 2: Functional Potency and Efficacy of this compound at the mGlu2 Receptor ([35S]GTPγS Assay)
| Condition | Parameter | Value | Cell Line | Reference |
| In the presence of EC20 glutamate (4 µM) | pEC50 | 7.71 ± 0.02 | CHO-K1 cells expressing hmGlu2 | [2] |
| In the presence of EC20 glutamate (4 µM) | Maximal Response (% of 1 mM glutamate) | 193 ± 5% | CHO-K1 cells expressing hmGlu2 | [2] |
| In the absence of glutamate | pEC50 | 6.75 ± 0.08 | CHO-K1 cells expressing hmGlu2 | [2] |
| In the absence of glutamate | Maximal Response (% of 1 mM glutamate) | 42 ± 3% | CHO-K1 cells expressing hmGlu2 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for mGlu2 Receptor
This protocol is for determining the binding affinity of this compound to the mGlu2 receptor using its tritiated form, [3H]this compound.
Materials:
-
CHO-K1 cell membranes expressing human mGlu2 receptor
-
[3H]this compound
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells overexpressing the human mGlu2 receptor using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of [3H]this compound (at a final concentration of ~1 nM)
-
50 µL of binding buffer (for total binding) or a saturating concentration of unlabeled this compound (e.g., 10 µM) (for non-specific binding) or competing compound at various concentrations.
-
150 µL of diluted cell membranes (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition binding experiments, determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation. For saturation binding experiments, determine the Kd and Bmax values by non-linear regression analysis.
Protocol 2: [35S]GTPγS Functional Assay
This assay measures the functional activity of this compound by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the mGlu2 receptor.
Materials:
-
CHO-K1 cell membranes expressing human mGlu2 receptor
-
[35S]GTPγS
-
GDP
-
Glutamate
-
This compound
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane and Compound Preparation: Dilute the mGlu2-expressing cell membranes in assay buffer. Prepare serial dilutions of this compound and a fixed concentration of glutamate (e.g., EC20 concentration of 4 µM).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of membranes (10-20 µg protein)
-
50 µL of this compound at various concentrations
-
50 µL of glutamate (or buffer for basal binding)
-
50 µL of a mixture of [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle shaking.
-
Filtration and Counting: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer. Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis: Subtract the basal binding (in the absence of agonist) from all values. Normalize the data to the maximal response induced by a saturating concentration of glutamate. Determine the EC50 and maximal response for this compound by fitting the data to a sigmoidal dose-response curve.
Protocol 3: General Protocol for Ex Vivo Receptor Occupancy
This protocol provides a general framework for assessing the in vivo target engagement of a compound by measuring the displacement of [3H]this compound from brain tissue.
Materials:
-
Rodents (e.g., rats or mice)
-
Test compound
-
[3H]this compound
-
Homogenization buffer
-
Centrifuge
-
Brain tissue homogenizer
-
Radioligand binding assay reagents (as in Protocol 1)
Procedure:
-
In Vivo Dosing: Administer the test compound to animals at various doses and time points. A vehicle-treated group serves as the control.
-
Tissue Collection: At a designated time after dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex, striatum).
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Ex Vivo Binding: Perform a radioligand binding assay on the prepared brain membranes using [3H]this compound as the radioligand, as described in Protocol 1. The amount of specific binding in the tissue from compound-treated animals is compared to that in vehicle-treated animals.
-
Data Analysis: Calculate the percentage of receptor occupancy for each dose of the test compound as follows: % Occupancy = (1 - (Specific Binding_treated / Specific Binding_vehicle)) * 100 Determine the ED50 value (the dose required to achieve 50% receptor occupancy).
Conclusion
This compound is a powerful and versatile tool for investigating the function of the mGlu2 receptor. Its high affinity and potency, combined with the availability of a radiolabeled version, facilitate a wide range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to utilize this compound to explore the therapeutic potential of mGlu2 receptor modulation in various neurological and psychiatric disorders.
References
JNJ-46281222: Application Notes for High-Throughput Screening of mGlu2 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-46281222, a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The information detailed herein is intended to facilitate the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at the discovery of novel mGlu2 PAMs for the potential treatment of various neurological and psychiatric disorders.
Introduction
This compound is a well-characterized small molecule that enhances the response of the mGlu2 receptor to its endogenous agonist, glutamate.[1][2] Allosteric modulation of the mGlu2 receptor presents a promising therapeutic strategy, and this compound serves as an invaluable tool for in vitro characterization of this receptor.[1][2] Its high affinity and potency make it an ideal positive control for HTS assays designed to identify new chemical entities with similar modulatory activity.
Mechanism of Action
This compound binds to a topographically distinct allosteric site on the mGlu2 receptor, separate from the orthosteric site where glutamate binds. This binding potentiates the receptor's response to glutamate, leading to an enhanced intracellular signaling cascade. The binding of this compound is sensitive to the conformational state of the receptor, being increased in the presence of glutamate and decreased by guanosine (B1672433) triphosphate (GTP), which promotes the dissociation of the G protein from the receptor.[1][2] This indicates a preference for the G protein-bound, active state of the receptor.[1][2]
Quantitative Data
The following table summarizes the key in vitro pharmacological parameters of this compound. This data is crucial for establishing appropriate assay conditions and for the interpretation of screening results.
| Parameter | Value | Description | Reference |
| Affinity (Kd) | 1.7 nM | Dissociation constant, a measure of the binding affinity of this compound to the mGlu2 receptor. | [1][2][3][4] |
| Potency (pEC50) | 7.71 ± 0.02 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. This value reflects the potency of this compound in modulating the glutamate response. | [1][3] |
| GTP Effect on Binding | pIC50 = 5.95 | The concentration of GTP that inhibits 50% of [3H]-JNJ-46281222 binding, indicating the preference for the G protein-coupled state of the receptor. | [1] |
High-Throughput Screening Protocols
The following protocols are based on assays used for the characterization of this compound and are adaptable for a high-throughput screening format.
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the mGlu2 receptor and is a robust method for identifying PAMs.
Protocol:
-
Membrane Preparation: Prepare membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor (hmGlu2).
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, and 10 µM GDP, at pH 7.4.
-
Compound Plating: In a 96- or 384-well plate, add test compounds at various concentrations. For the positive control, use a concentration range of this compound (e.g., 10 nM to 100 µM).
-
Reagent Addition: Add the following to each well:
-
Cell membranes (typically 5-20 µg of protein per well).
-
A fixed concentration of glutamate at its EC20 value (e.g., 4 µM).[1]
-
[35S]-GTPγS (typically at a final concentration of 0.1-0.5 nM).
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration-response curves for test compounds and calculate their pEC50 values. The potency of this compound in this assay is approximately pEC50 = 7.71.[1]
Radioligand Binding Assay
This assay can be used in a competitive binding format to identify compounds that bind to the allosteric site.
Protocol:
-
Membrane Preparation: Use membranes from CHO-K1 cells stably expressing the hmGlu2 receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Compound Plating: Add test compounds at various concentrations to a multi-well plate.
-
Reagent Addition: Add the following to each well:
-
Incubation: Incubate the plates for 60 minutes at room temperature.[1]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the ability of test compounds to displace the binding of [3H]-JNJ-46281222. Calculate the pIC50 or Ki values for active compounds.
Data Interpretation and Troubleshooting
-
Positive Controls: this compound should be run in every assay plate as a positive control to monitor assay performance and for data normalization.
-
Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the HTS assay.
-
Compound Interference: Be aware of potential compound interference with the detection method (e.g., quenching in scintillation counting).
-
Selectivity: Hits identified in the primary screen should be further evaluated for their selectivity against other mGlu receptor subtypes and other unrelated targets.
By utilizing this compound as a reference compound and employing the outlined protocols, researchers can effectively establish and validate high-throughput screening campaigns for the discovery of novel mGlu2 positive allosteric modulators.
References
Application Notes and Protocols for JNJ-46281222 in Cell-Based Assays
These application notes provide detailed protocols for the characterization of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), in various cell-based assay formats. The following sections are intended for researchers, scientists, and drug development professionals working on mGlu2 receptor pharmacology and drug discovery.
Introduction
This compound acts as a positive allosteric modulator of the mGlu2 receptor, a Class C G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. As a PAM, this compound enhances the receptor's response to the endogenous agonist, glutamate. This document outlines key in vitro cell-based assays to characterize the potency, affinity, and mechanism of action of this compound.
Signaling Pathway of mGlu2 Receptor and this compound Action
The mGlu2 receptor is a Gi/o-coupled receptor. Upon activation by glutamate, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates this signaling cascade in the presence of glutamate.
Figure 1: mGlu2 receptor signaling pathway with this compound modulation.
Data Presentation
The following tables summarize the key quantitative data for this compound from various cell-based assays.
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell System | Assay Type |
|---|---|---|---|
| KD | 1.7 nM | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 Saturation Binding |
| pKi | 8.33 | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 Homologous Displacement |
Table 2: Functional Potency of this compound
| Parameter | Value | Cell System | Assay Type |
|---|---|---|---|
| pEC50 (in presence of EC20 glutamate) | 7.71 ± 0.02 | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding |
| pEC50 (agonist activity) | 6.75 ± 0.08 | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding |
| Maximal Response (vs. 1mM glutamate) | 193 ± 5% | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding |
| Agonist Activity (vs. 1mM glutamate) | 42 ± 3% | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding |
Experimental Protocols
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor (hmGlu2).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Membrane Preparation
-
Grow CHO-K1-hmGlu2 cells to 80-90% confluency.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape cells into ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a small volume of assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane preparations at -80°C until use.
Radioligand Binding Assays
This assay is performed to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) of [3H]-JNJ-46281222.
Figure 2: Workflow for [3H]-JNJ-46281222 saturation binding assay.
Protocol:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of varying concentrations of [3H]-JNJ-46281222 (e.g., 0.1 to 30 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (5-20 µg protein).
-
Nonspecific Binding: 50 µL of varying concentrations of [3H]-JNJ-46281222, 50 µL of 10 µM unlabeled this compound, and 100 µL of membrane preparation.
-
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Analyze the data using nonlinear regression (one-site binding hyperbola) to determine KD and Bmax.
This assay is performed to determine the inhibitory constant (Ki) of unlabeled this compound.
Protocol:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
In a 96-well plate, add in triplicate:
-
50 µL of varying concentrations of unlabeled this compound (e.g., 10-11 to 10-5 M).
-
50 µL of a fixed concentration of [3H]-JNJ-46281222 (e.g., 1-2 nM).
-
100 µL of membrane preparation (5-20 µg protein).
-
-
Define total binding (no competitor) and nonspecific binding (10 µM unlabeled this compound) wells.
-
Follow steps 3-8 from the saturation binding protocol.
-
Analyze the data using nonlinear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant determined from the saturation binding assay.
[35S]-GTPγS Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Figure 3: Workflow for the [35S]-GTPγS binding assay.
Protocol:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Prepare a stock solution of 10 mM GDP.
-
In a 96-well plate, add in triplicate:
-
25 µL of varying concentrations of this compound.
-
25 µL of a fixed, sub-maximal (EC20) concentration of glutamate (e.g., 4 µM).[1]
-
50 µL of membrane preparation (10-30 µg protein) pre-incubated with 10 µM GDP for 15 minutes on ice.
-
50 µL of [35S]-GTPγS (final concentration ~0.1 nM).
-
-
Define basal (no this compound or glutamate) and nonspecific binding (in the presence of 10 µM unlabeled GTPγS) wells.
-
Incubate for 60 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B).
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity by liquid scintillation counting.
-
Normalize the data to the response of a saturating concentration of glutamate (1 mM) and plot against the logarithm of the this compound concentration.[1]
-
Analyze the data using a sigmoidal dose-response curve to determine the pEC50 and maximal effect.
Conclusion
The protocols described in these application notes provide a robust framework for the in vitro characterization of this compound and other mGlu2 PAMs. These assays are essential for determining the affinity, potency, and mechanism of action of such compounds, which is critical for their development as potential therapeutics. Careful execution of these experiments and appropriate data analysis will yield reliable and reproducible results.
References
JNJ-46281222: Application Notes and Protocols for Optimal mGlu2 Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The following sections detail the quantitative data for optimal receptor modulation, experimental protocols for in vitro characterization, and visualizations of the relevant signaling pathways and workflows.
Quantitative Data for this compound
This compound is distinguished by its high potency and nanomolar affinity for the mGlu2 receptor.[1][2][3] The key quantitative parameters are summarized in the table below, providing a clear reference for experimental design.
| Parameter | Value | Assay Conditions | Cell Line | Notes |
| Binding Affinity (Kd) | 1.7 nM | [3H]this compound saturation binding | CHO-K1 cells expressing human mGlu2 | Demonstrates high-affinity binding to the allosteric site.[1][2] |
| Binding Affinity (pKi) | 8.33 | Homologous displacement with [3H]this compound | CHO-K1 cells expressing human mGlu2 | Consistent with the Kd value from saturation binding.[1][2] |
| Functional Potency (pEC50) | 7.71 ± 0.02 | [35S]-GTPγS binding assay in the presence of 4 µM glutamate (EC20) | CHO-K1 cells expressing human mGlu2 | Represents the potency for positive allosteric modulation.[1] |
| Agonist Potency (pEC50) | 6.75 ± 0.08 | [35S]-GTPγS binding assay in the absence of glutamate | CHO-K1 cells expressing human mGlu2 | Shows submaximal receptor activation in the absence of the orthosteric agonist, a tenfold lower potency.[1] |
| Maximal Response | 193 ± 5% | [35S]-GTPγS binding assay with 4 µM glutamate | CHO-K1 cells expressing human mGlu2 | The maximal response is nearly twofold higher than that induced by 1 mM glutamate alone.[1] |
| Receptor Density (Bmax) | 1.1 pmol·mg-1 protein | [3H]this compound saturation binding | CHO-K1 cells expressing human mGlu2 | |
| GTP Inhibition (pIC50) | 5.95 | [3H]this compound binding in the presence of increasing GTP concentrations | CHO-K1 cells expressing human mGlu2 | Indicates that the binding of the PAM is sensitive to the G protein-coupled state of the receptor.[1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable replication and further investigation of this compound's effects on mGlu2 modulation.
Protocol 1: Radioligand Binding Assay (Saturation and Displacement)
This protocol is used to determine the binding affinity (Kd and Ki) of this compound to the mGlu2 receptor.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
[3H]-JNJ-46281222 (radioligand).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells overexpressing the human mGlu2 receptor using standard cell lysis and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer.
-
Saturation Binding:
-
In a 96-well plate, add increasing concentrations of [3H]-JNJ-46281222 to a fixed amount of cell membranes (e.g., 10-20 µg protein).
-
For non-specific binding determination, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.
-
Incubate at room temperature for 1 hour.
-
-
Displacement Binding:
-
Add a fixed concentration of [3H]-JNJ-46281222 (e.g., 6 nM) to a fixed amount of cell membranes.[1]
-
Add increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for 1 hour.
-
-
Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism) to determine Kd, Bmax, and Ki values.
Protocol 2: [35S]-GTPγS Functional Assay
This assay measures the functional activity of this compound by quantifying the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins upon mGlu2 receptor activation.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
[35S]-GTPγS.
-
This compound.
-
Glutamate.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described in Protocol 1. Prepare solutions of this compound, glutamate, and GDP in Assay Buffer.
-
Assay Setup:
-
In a 96-well plate, add cell membranes (e.g., 5-10 µg protein), GDP (e.g., 10 µM), and SPA beads.
-
To determine the PAM effect, add varying concentrations of this compound in the presence of a fixed, sub-maximal (EC20) concentration of glutamate (e.g., 4 µM).[1]
-
To determine agonist activity, add varying concentrations of this compound in the absence of glutamate.[1]
-
-
Initiation of Reaction: Add [35S]-GTPγS (e.g., 0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Signal Detection: Centrifuge the plate and measure the radioactivity using a microplate scintillation counter. The binding of [35S]-GTPγS to G proteins captured by the SPA beads will generate a signal.
-
Data Analysis: Plot the concentration-response curves and fit the data using a sigmoidal dose-response equation to determine pEC50 and maximal response values.
Visualizations
The following diagrams illustrate the signaling pathway of mGlu2 and the experimental workflows described above.
Caption: mGlu2 receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
References
Application Notes and Protocols: JNJ-46281222 in GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2] The mGlu2 receptor, a G-protein coupled receptor (GPCR), is a target for the potential treatment of various neurological and psychiatric disorders.[3] Functional characterization of compounds like this compound is crucial for drug discovery and development. The GTPγS binding assay is a widely used functional assay to determine the potency and efficacy of ligands that activate GPCRs.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in [³⁵S]GTPγS binding assays.
The principle of the GTPγS binding assay relies on the measurement of agonist-induced G-protein activation. Upon activation of a GPCR by an agonist or a PAM in the presence of an agonist, the associated heterotrimeric G-protein releases GDP and binds GTP.[4][7] The assay utilizes a non-hydrolyzable GTP analog, guanosine (B1672433) 5'-O-(3-thiotriphosphate) labeled with sulfur-35 (B81441) ([³⁵S]GTPγS), which binds to the Gα subunit.[4][6] The accumulation of [³⁵S]GTPγS bound to the G-protein is then quantified, providing a direct measure of receptor activation.[4]
Data Presentation
The following table summarizes the quantitative data for this compound in [³⁵S]GTPγS binding assays performed on membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
| Parameter | Value | Conditions | Reference |
| pEC₅₀ | 7.71 ± 0.02 | In the presence of 4 µM (EC₂₀) glutamate | [1] |
| Maximal Response | 193 ± 5% | Compared to the maximal response induced by 1 mM glutamate alone | [1] |
| Agonist Activity (alone) | 42 ± 3% | Submaximal receptor activation in the absence of glutamate | [1] |
| pEC₅₀ (alone) | 6.75 ± 0.08 | In the absence of glutamate | [1] |
| Glutamate Potency Shift | ~5-fold increase | In the presence of 100 nM this compound | [1] |
| Glutamate Efficacy Shift | ~2-fold increase | In the presence of 100 nM this compound | [1] |
| KD | 1.7 nM | Determined by [³H]this compound saturation binding | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGlu2 receptor activation and the general workflow of a [³⁵S]GTPγS binding assay.
Caption: mGlu2 receptor signaling pathway activation.
Caption: General workflow for a [³⁵S]GTPγS binding assay.
Experimental Protocols
The following is a representative protocol for a [³⁵S]GTPγS binding assay to evaluate the potency of this compound at the human mGlu2 receptor, synthesized from established methodologies.[1]
1. Materials and Reagents
-
Cell Membranes: CHO-K1 cell membranes stably expressing the human mGlu2 receptor.
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Test Compound: this compound.
-
Agonist: L-Glutamate.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Scintillation Cocktail.
-
Filter Mats: GF/B or equivalent.
-
96-well plates.
2. Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
Prepare a stock solution of L-glutamate in assay buffer. For determining the PAM activity of this compound, use a fixed concentration of glutamate corresponding to its EC₂₀ value (e.g., 4 µM).[1]
-
Prepare a solution of GDP in assay buffer (e.g., 10 µM final concentration).
-
Dilute the [³⁵S]GTPγS in assay buffer to the desired final concentration (e.g., 0.1-0.5 nM).
-
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Dilute the membranes in assay buffer to a final concentration of approximately 5-20 µg of protein per well.
-
-
Assay Incubation:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or vehicle for control).
-
L-glutamate at a fixed EC₂₀ concentration.
-
GDP solution.
-
Diluted cell membranes.
-
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration of the incubation mixture through glass fiber filter mats using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection and Data Analysis:
-
Dry the filter mats completely.
-
Place the dried filters into scintillation vials or a filter bag, and add scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Subtract the non-specific binding from all values to obtain specific binding.
-
Express the data as a percentage of the maximal response to a saturating concentration of glutamate.
-
Generate concentration-response curves and determine the pEC₅₀ values using non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) using software such as GraphPad Prism.
-
Conclusion
The [³⁵S]GTPγS binding assay is a robust method for characterizing the functional activity of this compound as a positive allosteric modulator of the mGlu2 receptor. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this assay in their drug discovery and pharmacology studies. Careful optimization of assay conditions, such as membrane concentration, GDP concentration, and incubation times, is recommended to achieve optimal results.[5][7]
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Application Notes and Protocols for JNJ-46281222 Receptor Occupancy Studies
For: Researchers, scientists, and drug development professionals.
Introduction
JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3] Allosteric modulation of mGlu2 is a promising therapeutic strategy for various neurological and psychiatric disorders.[1][2] These application notes provide detailed protocols for conducting receptor occupancy (RO) studies with this compound, a critical step in understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship and for determining appropriate dosing in preclinical and clinical settings.[4][5]
The protocols outlined below describe both in vitro characterization and in vivo receptor occupancy methodologies.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the mGlu2 receptor. It binds to a site topographically distinct from the orthosteric glutamate binding site.[1][2] This binding enhances the receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Signaling Pathway of mGlu2 Receptor Modulation by this compound
Caption: mGlu2 receptor signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro binding and functional parameters of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Cell Line | Radioligand | Reference |
| KD | 1.7 nM | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 | [1][2] |
| pKi | 8.33 | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 | [1][2] |
| Bmax | 1.1 pmol/mg protein | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 | [1] |
Table 2: In Vitro Functional Potency of this compound
| Assay | Parameter | Value | Conditions | Reference |
| [35S]-GTPγS Binding | pEC50 (PAM activity) | 7.71 ± 0.02 | In the presence of 4 µM (EC20) glutamate | [1] |
| [35S]-GTPγS Binding | pEC50 (agonist activity) | 6.75 ± 0.08 | In the absence of glutamate | [1] |
| [35S]-GTPγS Binding | Maximal Response (PAM) | 193 ± 5% | Compared to maximal glutamate response | [1] |
| [35S]-GTPγS Binding | Maximal Response (Agonist) | 42 ± 3% | Compared to maximal glutamate response | [1] |
Experimental Protocols
In Vitro Radioligand Binding Assays
This protocol is designed to determine the binding affinity of this compound to the mGlu2 receptor using its tritiated form, [3H]-JNJ-46281222.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
[3H]-JNJ-46281222
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Saturation Binding:
-
Prepare serial dilutions of [3H]-JNJ-46281222 in binding buffer.
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
Add increasing concentrations of [3H]-JNJ-46281222.
-
For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine KD and Bmax by non-linear regression analysis of the specific binding data.
-
-
Competition Binding:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add cell membranes.
-
Add a fixed concentration of [3H]-JNJ-46281222 (typically at or near its KD value).
-
Add increasing concentrations of unlabeled this compound.
-
Follow steps 4-8 from the saturation binding protocol.
-
Calculate the pKi value using the Cheng-Prusoff equation.
-
In Vivo Receptor Occupancy Study using PET Imaging
This protocol describes a general workflow for an in vivo receptor occupancy study in a preclinical model (e.g., non-human primate) using Positron Emission Tomography (PET). This requires a suitable radioligand for the mGlu2 receptor.
Experimental Workflow for In Vivo PET Receptor Occupancy Study
Caption: Workflow for an in vivo PET receptor occupancy study.
Procedure:
-
Animal Preparation: Anesthetize the animal and position it in the PET scanner.
-
Baseline Scan:
-
Administer a bolus injection of the mGlu2 PET radioligand.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Arterial blood sampling may be required for metabolite analysis and to determine the arterial input function.[6]
-
-
Drug Administration: Administer a single dose of this compound via the appropriate route (e.g., oral or intravenous).
-
Post-Dose Scan: At the predicted time of peak plasma or brain concentration of this compound, perform a second PET scan following the same procedure as the baseline scan.
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) corresponding to brain areas with high and low mGlu2 receptor density.
-
Calculate the binding potential (BPND) in the ROIs for both the baseline and post-dose scans.
-
Calculate the percentage of receptor occupancy for each dose of this compound.
-
Establish a dose-occupancy relationship.
-
Ex Vivo Receptor Occupancy Study
This protocol provides an alternative to in vivo imaging and is suitable for rodent models.
Procedure:
-
Dosing: Administer different doses of this compound to cohorts of animals (e.g., rats or mice).[5] Include a vehicle control group.
-
Tracer Administration: At the time of predicted peak brain exposure of this compound, administer a single intravenous dose of a suitable radiolabeled mGlu2 ligand (e.g., [3H]-JNJ-46281222).[5]
-
Tissue Collection: After a short distribution phase of the radiotracer, euthanize the animals and rapidly dissect the brains.[5]
-
Sample Processing:
-
Dissect specific brain regions of interest (e.g., striatum, cortex, and cerebellum as a reference region).
-
Homogenize the tissue samples.
-
-
Radioactivity Measurement:
-
Determine the amount of radioactivity in each brain region using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding in the target regions by subtracting the non-specific binding (radioactivity in the reference region).
-
Determine the percentage of receptor occupancy at each dose of this compound by comparing the specific binding in the drug-treated groups to the vehicle-treated group.
-
%RO = [1 - (Specific Bindingdrug / Specific Bindingvehicle)] * 100
-
Conclusion
The protocols detailed in these application notes provide a framework for the comprehensive evaluation of this compound receptor occupancy. The in vitro binding assays are essential for confirming the affinity and selectivity of the compound, while the in vivo and ex vivo receptor occupancy studies are crucial for establishing the relationship between dose, plasma/brain concentration, and target engagement. These studies are fundamental for the successful development of this compound as a therapeutic agent.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-46281222: Application Notes and Protocols for Functional GPCR Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), in various functional assays. Detailed protocols for key experiments are provided to facilitate the characterization of mGlu2 receptor activity and the investigation of novel allosteric modulators.
Introduction
This compound is a valuable research tool for studying the pharmacology of the mGlu2 receptor, a Class C G protein-coupled receptor (GPCR) implicated in a range of neurological and psychiatric disorders.[1][2][3] As a PAM, this compound enhances the receptor's response to the endogenous agonist, glutamate, by binding to an allosteric site distinct from the orthosteric glutamate binding site.[1][2] This document outlines its application in fundamental GPCR assays, including radioligand binding and [³⁵S]-GTPγS functional assays.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound at the human mGlu2 receptor.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Conditions | Cell Line | Reference |
| K D | 1.7 nM | Saturation binding with [³H]-JNJ-46281222 | CHO-K1 cells expressing hmGlu2 | [1][2][4] |
| pKi | 8.33 | Homologous displacement with [³H]-JNJ-46281222 | CHO-K1 cells expressing hmGlu2 | [1] |
| Bmax | 1.1 pmol·mg⁻¹ protein | Saturation binding with [³H]-JNJ-46281222 | CHO-K1 cells expressing hmGlu2 | [1] |
| pEC₅₀ (as a PAM) | 7.71 ± 0.02 | [³⁵S]-GTPγS binding in the presence of 4 µM glutamate (EC₂₀) | CHO-K1 cells expressing hmGlu2 | [1][4] |
| pEC₅₀ (agonist activity) | 6.75 ± 0.08 | [³⁵S]-GTPγS binding in the absence of glutamate | CHO-K1 cells expressing hmGlu2 | [1] |
Table 2: Influence of Glutamate and GTP on [³H]-JNJ-46281222 Binding
| Condition | Effect on [³H]-JNJ-46281222 Binding | pIC₅₀ of GTP | Reference |
| Presence of Glutamate | Increased binding | N/A | [1][2] |
| Presence of GTP | Decreased binding by 65% | 5.95 | [1] |
Signaling Pathway and Mechanism of Action
This compound positively modulates the mGlu2 receptor, which canonically couples to Gαi/o proteins. Upon activation by glutamate, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor, enhancing the affinity and/or efficacy of glutamate. This potentiation of the glutamate-induced response is central to its mechanism of action. The binding of this compound is sensitive to the conformational state of the receptor, showing a preference for the G protein-bound state.[1][2]
References
Troubleshooting & Optimization
JNJ-46281222 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-46281222. The information provided is intended to address common solubility and stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound, like many small molecule inhibitors, has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid off-target effects on your biological system.
Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in the final aqueous solution. Try using a lower final concentration in your experiment.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing to improve mixing and reduce immediate precipitation.
-
Use Co-solvents or Excipients: For in vivo studies, formulations with co-solvents or excipients like SBE-β-CD have been used.[1] For in vitro work, consider if your assay can tolerate small amounts of other solvents or solubilizing agents.
-
Adjust pH: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could test a range of pH values for your aqueous buffer to see if solubility improves.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations are as follows:
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Can I warm the solution to help dissolve this compound?
A4: Gentle warming can aid in the dissolution of small molecules. If you are having trouble dissolving this compound in an organic solvent, you can warm the solution to 37°C and vortex or sonicate. However, be cautious with excessive or prolonged heating as it may lead to degradation of the compound. For in vivo preparations where precipitation occurs, gentle heating and sonication can be used to aid dissolution.[1]
Troubleshooting Guides
Issue: Incomplete Dissolution of this compound in Organic Solvent
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | Try preparing a lower concentration stock solution. While specific solubility data is limited, a 20.8 mg/mL stock in DMSO has been mentioned for in vivo use.[1] |
| Poor Solvent Quality | Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can reduce the solubility of organic compounds. |
| Insufficient Mixing | Vortex the solution for several minutes. If dissolution is still incomplete, sonication in a water bath can be effective. |
| Low Temperature | Gently warm the solution to 37°C in a water bath for 5-10 minutes and continue mixing. |
Issue: Precipitation Observed in Stock Solution During Storage
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Moisture Absorption | Ensure vials are tightly sealed. Use fresh, anhydrous DMSO for stock preparation. |
| Supersaturated Solution | The compound may have initially formed a supersaturated solution that is not stable over time. Before use, visually inspect the solution. If precipitate is present, try to redissolve by warming and vortexing. If it persists, the actual concentration is lower than intended. Consider preparing a new, less concentrated stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into experimental media.
Materials:
-
This compound powder (MW: 414.47 g/mol )
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Amber glass or polypropylene (B1209903) vials
Procedure:
-
Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 414.47 g/mol * 1000 mg/g = 4.145 mg
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming/Sonication (if necessary): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for a few minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: Assessment of Aqueous Solubility (Kinetic Solubility Assay)
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound in DMSO stock solution
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (optional)
Procedure:
-
Serial Dilution in DMSO: Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each well for signs of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.
-
Quantitative Measurement (Optional): Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. A sharp increase in absorbance indicates precipitation.
Visualizations
Signaling Pathway of this compound
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1][2] The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Caption: this compound enhances mGlu2 receptor signaling.
Experimental Workflow for Troubleshooting Solubility
This workflow provides a logical sequence of steps to address common solubility challenges with small molecule inhibitors like this compound.
Caption: Workflow for addressing solubility issues.
References
Technical Support Center: JNJ-46281222 Radioligand Displacement Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JNJ-46281222 and its radiolabeled counterpart, [³H]-JNJ-46281222, in radioligand displacement assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective and highly potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu₂).[1][2][3] It binds to an allosteric site on the receptor, meaning a different site than the one bound by the endogenous ligand, glutamate.[1][2] As a PAM, it enhances the receptor's response to glutamate.[1][2]
Q2: What is the significance of using a radiolabeled version of this compound?
The tritiated form, [³H]-JNJ-46281222, allows for direct measurement of its binding to the mGlu₂ receptor. This is crucial for characterizing the binding affinity (Kᵢ) of unlabeled compounds, determining the density of binding sites (Bₘₐₓ), and studying the kinetics of association and dissociation.
Q3: How does the presence of glutamate and GTP affect [³H]-JNJ-46281222 binding?
The binding of [³H]-JNJ-46281222 is significantly influenced by the conformational state of the mGlu₂ receptor:
-
Glutamate: The presence of the orthosteric agonist glutamate has been shown to increase the number of binding sites for [³H]-JNJ-46281222 without affecting its affinity.[1]
-
GTP: Conversely, the presence of GTP can greatly reduce the binding of [³H]-JNJ-46281222.[1][2] This suggests that the radioligand preferentially binds to the G protein-coupled state of the receptor.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific binding signal, leading to inaccurate results. Ideally, NSB should be less than 50% of the total binding.
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Use a concentration of [³H]-JNJ-46281222 at or below its Kd value (~1.7 nM).[1][4] |
| Issues with the radioligand. | Verify the purity of the radioligand, as impurities can lead to high NSB.[4] Consider the hydrophobic nature of the ligand, which may increase its tendency to bind non-specifically. |
| Excessive membrane protein. | Reduce the amount of membrane protein used in the assay. A typical starting range is 100-500 µg, but this may need to be optimized.[4][5] |
| Inadequate washing. | Increase the number and/or volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.[4] |
| Suboptimal assay buffer. | The inclusion of Bovine Serum Albumin (BSA) in the assay buffer can help to reduce non-specific interactions.[4] |
| Filter binding issues. | Pre-soaking glass fiber filters with a solution like 0.3% polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.[6] |
Issue 2: Low or No Detectable Specific Binding
This issue can prevent the reliable determination of binding parameters.
| Potential Cause | Troubleshooting Steps |
| Low receptor expression. | Confirm the expression and activity of the mGlu₂ receptor in your cell or tissue preparation.[4] Consider using a cell line with a higher receptor density. |
| Degraded receptor preparation. | Ensure proper storage and handling of membrane preparations to prevent receptor degradation.[4] Use protease inhibitors during membrane preparation.[6] |
| Radioligand concentration is too low. | While high concentrations can increase NSB, a concentration that is too low may not yield a detectable signal.[4] Ensure the specific activity of the radioligand is high enough for detection.[4] |
| Assay not at equilibrium. | Ensure the incubation time is sufficient for the binding to reach equilibrium, especially at lower radioligand concentrations.[4][7] This should be determined experimentally through kinetic association studies. |
| Incorrect buffer composition. | Verify the composition of the assay buffer. The binding of [³H]-JNJ-46281222 may be sensitive to the presence of specific ions. A recommended buffer includes 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, and 10 mM MgCl₂.[2] |
| Presence of endogenous glutamate. | Ensure thorough washing of membrane preparations to remove any endogenous glutamate that could interfere with the assay.[4] |
Issue 3: Inconsistent or Irreproducible Results
Lack of reproducibility can undermine the validity of your findings.
| Potential Cause | Troubleshooting Steps |
| Variability in pipetting. | Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions of competing ligands. |
| Temperature fluctuations. | Maintain a constant and optimized incubation temperature. A temperature of 15°C has been used successfully for [³H]-JNJ-46281222 binding.[2] |
| Incomplete separation of bound and free ligand. | Ensure the filtration and washing steps are performed rapidly to minimize dissociation of the radioligand-receptor complex.[8] |
| Ligand depletion. | Ensure that less than 10% of the total added radioligand is bound at all concentrations tested to avoid ligand depletion, which can affect the accuracy of Kd determination.[7] If necessary, reduce the receptor concentration. |
| Assay not at equilibrium for competing ligands. | If a competing ligand has slow binding kinetics, a longer incubation time may be required to reach equilibrium.[9] |
Experimental Protocols
[³H]-JNJ-46281222 Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bₘₐₓ) for [³H]-JNJ-46281222.
Materials:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human mGlu₂ receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 10 mM MgCl₂.
-
Radioligand: [³H]-JNJ-46281222.
-
Non-specific Binding Ligand: 10 µM JNJ-40068782.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of [³H]-JNJ-46281222 in assay buffer. A typical concentration range would be 0.4 to 20 nM.[2]
-
In a 96-well plate, for each concentration of radioligand, set up triplicate wells for total binding and non-specific binding.
-
For total binding wells, add a suitable amount of membrane protein (e.g., 30 µg) and the corresponding concentration of [³H]-JNJ-46281222.[2]
-
For non-specific binding wells, add the same amount of membrane protein, the corresponding concentration of [³H]-JNJ-46281222, and a final concentration of 10 µM JNJ-40068782.[2]
-
Incubate the plate at 15°C for 60 minutes to allow the binding to reach equilibrium.[2]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bₘₐₓ values.
[³H]-JNJ-46281222 Displacement Assay
This protocol is used to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace [³H]-JNJ-46281222 from the mGlu₂ receptor.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled Test Compound.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
For all wells except non-specific binding, add a fixed concentration of [³H]-JNJ-46281222 (typically at or near its Kd, e.g., 6 nM).[1]
-
For total binding wells, add membrane protein (e.g., 30 µg) and [³H]-JNJ-46281222.[1]
-
For non-specific binding wells, add membrane protein, [³H]-JNJ-46281222, and a final concentration of 10 µM JNJ-40068782.[1]
-
For the test compound wells, add membrane protein, [³H]-JNJ-46281222, and the corresponding concentration of the unlabeled test compound.
-
Incubate the plate at 15°C for 60 minutes.[1]
-
Terminate the incubation and process the samples as described in the saturation binding protocol (steps 6-8).
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of [³H]-JNJ-46281222 used and Kd is its equilibrium dissociation constant.
Data Presentation
| Parameter | Value | Reference |
| This compound Kd | 1.7 nM | [1][2][3] |
| This compound pKᵢ | 8.33 | [1][2] |
| Bₘₐₓ | 1.1 pmol/mg protein | [1][2] |
| [³H]-JNJ-46281222 pEC₅₀ (in presence of EC₂₀ glutamate) | 7.71 | [1][3] |
Visualizations
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing JNJ-46281222 concentration in cell culture
Welcome to the technical support center for JNJ-46281222. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent mGlu2 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and highly potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3][4] It binds to a site on the receptor that is distinct from the glutamate binding site (orthosteric site). This binding event increases the affinity and/or efficacy of glutamate, thereby enhancing the receptor's response to the endogenous ligand.
Q2: What is a typical starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound concentration is in the low nanomolar range. Studies have shown significant potentiation of the glutamate response at 100 nM.[1] For initial dose-response experiments, a range of 1 nM to 1 µM is recommended to capture the full spectrum of activity. In studies on SH-SY5Y cells, concentrations of 25 nM, 50 nM, and 75 nM have demonstrated protective effects against glutamate-induced neurotoxicity.[5]
Q3: In which cell lines has this compound been tested?
A3: this compound has been characterized in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor (hmGlu2).[1][2] It has also been used in the human neuroblastoma cell line SH-SY5Y.[5]
Q4: Is this compound cytotoxic at higher concentrations?
A4: While this compound is a potent modulator, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. One study investigated a concentration range of 1-1000 nM to establish a safe dose in SH-SY5Y cells.[2] It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the viable concentration range for your experiments.
Troubleshooting Guide
Issue 1: No observable effect of this compound.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration. As a PAM, the effect of this compound is dependent on the presence of an orthosteric agonist like glutamate. Ensure that an appropriate concentration of glutamate (e.g., an EC20 concentration) is present in your assay.[1]
-
-
Possible Cause 2: Low or absent mGlu2 receptor expression.
-
Solution: Verify the expression of the mGlu2 receptor in your cell line using techniques like Western blot, qPCR, or flow cytometry. If expression is low, consider using a cell line with higher expression or a transient transfection system.
-
-
Possible Cause 3: Inactive compound.
-
Solution: Ensure proper storage and handling of the compound. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Issue 2: High background signal or off-target effects.
-
Possible Cause 1: Compound precipitation.
-
Solution: Visually inspect your culture medium for any signs of precipitation. Ensure that the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line (typically ≤ 0.1%).
-
-
Possible Cause 2: Off-target activity at high concentrations.
-
Solution: Lower the concentration of this compound. Stick to the lowest effective concentration determined from your dose-response experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell passage number or density.
-
Solution: Use cells within a consistent and low passage number range. Ensure that cells are seeded at the same density for all experiments.
-
-
Possible Cause 2: Variability in agonist concentration.
-
Solution: Prepare and use a consistent concentration of the orthosteric agonist (e.g., glutamate) across all experiments.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| Binding Affinity (Kd) | 1.7 nM | CHO-K1 expressing hmGlu2 | [3H]-JNJ-46281222 Saturation Binding | [1][2][3] |
| Potency (pEC50) | 7.71 | CHO-K1 expressing hmGlu2 | [35S]-GTPγS Binding (in presence of EC20 glutamate) | [1][3] |
| Effective Concentration | 100 nM | CHO-K1 expressing hmGlu2 | [35S]-GTPγS Binding | [1] |
| Protective Concentration Range | 25 - 75 nM | SH-SY5Y | Cell Viability Assay (against glutamate toxicity) | [5] |
| Cytotoxicity Screening Range | 1 - 1000 nM | SH-SY5Y | Cytotoxicity Assay | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for the desired duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. [35S]-GTPγS Binding Assay (Functional Assay)
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells expressing hmGlu2.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Reaction Mixture: In a 96-well plate, add cell membranes, varying concentrations of this compound, a fixed EC20 concentration of glutamate, and [35S]-GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Scintillation Counting: Wash the filters, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-46281222 Off-Target Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-46281222 in experimental models. The focus is on potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is characterized as a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3] Extensive in vitro studies have demonstrated its high affinity for the mGlu2 receptor.[1][2] However, comprehensive public data on its screening against a wide panel of other receptors, ion channels, and enzymes is limited.
Q2: Are there any known or suspected off-target activities for this compound or related compounds?
While this compound is reported to be highly selective for mGlu2, a structurally related compound, JNJ-40411813, has shown moderate affinity for the human 5-HT2A receptor in vitro.[4] Furthermore, in vivo studies with JNJ-40411813 revealed higher than anticipated 5-HT2A receptor occupancy, which was attributed to a metabolite of the compound.[4] This suggests that researchers using this compound should be aware of potential serotonergic effects, possibly mediated by metabolites.
Q3: We are observing unexpected physiological or behavioral effects in our animal models treated with this compound that are not consistent with mGlu2 modulation. What could be the cause?
Given the findings with the related compound JNJ-40411813, it is plausible that the observed anomalous effects could be due to off-target activity at the 5-HT2A receptor, either by this compound itself or one of its metabolites.[4] It is recommended to investigate this possibility through targeted experiments.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed in In Vivo Models
If you observe behavioral or physiological changes in your experimental animals that cannot be readily explained by the known pharmacology of mGlu2 receptor modulation, consider the following troubleshooting steps:
-
Literature Review: Re-examine the literature for known effects of 5-HT2A receptor modulation that may align with your observations.
-
Control Experiments:
-
Include a control group treated with a selective 5-HT2A receptor antagonist in conjunction with this compound to see if the unexpected effects are blocked.
-
If available, use a structurally unrelated mGlu2 PAM as a comparator to determine if the effects are specific to the chemical scaffold of this compound.
-
-
Metabolite Analysis: If feasible, perform pharmacokinetic and metabolite profiling studies to identify and characterize the metabolites of this compound in your experimental model. Subsequently, the identified metabolites could be synthesized and tested for activity at the 5-HT2A receptor.
Issue: Inconsistent Results in Cellular Assays
For researchers encountering variability or unexpected results in cell-based assays, the following should be considered:
-
Cell Line Characterization: Verify the expression levels of both mGlu2 and 5-HT2A receptors in your cell line. Unintended expression of the 5-HT2A receptor could lead to confounding results.
-
Assay Specificity: Employ highly specific readouts for mGlu2 receptor activation. For instance, in addition to calcium mobilization or GTPγS binding assays, consider measuring downstream signaling events more specific to mGlu2 activation in your cell type.
Data Presentation
Table 1: In Vitro Affinity of JNJ-40411813 (a related mGlu2 PAM) at the Human 5-HT2A Receptor
| Compound | Target | Assay Type | Affinity (Kb) |
| JNJ-40411813 | Human 5-HT2A Receptor | Radioligand Binding | 1.1 µmol/L |
This data is for a related compound and is provided as a reference for potential off-target activity.[4]
Table 2: In Vivo Receptor Occupancy of JNJ-40411813 in Rats
| Compound | Target Receptor | ED50 (p.o.) | Radioligand Used |
| JNJ-40411813 | mGlu2 | 16 mg/kg | [3H]this compound |
| JNJ-40411813 | 5-HT2A | 17 mg/kg | [3H]MDL 100907 |
This table highlights the similar in vivo potency for both the on-target and a potential off-target receptor for a related compound.[4]
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is a general guideline for determining the binding affinity of a test compound (e.g., this compound or its metabolites) at the 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
[3H]Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.
-
Test compound (this compound or metabolite).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]Ketanserin (at a concentration near its Kd), and varying concentrations of the test compound.
-
For the determination of non-specific binding, a separate set of wells will contain membranes, radioligand, and the non-specific binding control.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected in vivo effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-46281222 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] It binds to a site on the receptor that is distinct from the glutamate binding site. This allosteric binding increases the affinity and/or efficacy of the endogenous ligand, glutamate, for the mGlu2 receptor.[1][2] The binding of this compound is enhanced by the presence of glutamate and is sensitive to the G-protein coupling state of the receptor, with binding being reduced by GTP.[1][2]
Q2: What are the key parameters to consider when designing a this compound experiment?
A2: The key parameters to consider are:
-
Cell System: The choice of cell line and its mGlu2 receptor expression level is critical. High receptor density can amplify receptor responses.[1]
-
Glutamate Concentration: As a PAM, the effect of this compound is dependent on the presence of glutamate. The concentration of glutamate in your assay will significantly impact the observed potency and efficacy of this compound.[1][2]
-
GTP Concentration: In membrane-based assays, the concentration of GTP can influence the binding of this compound, as it favors the G-protein unbound state of the receptor.[1][2]
-
Compound Handling: Proper storage and solubilization of this compound are crucial for reproducible results.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is soluble in DMSO.[4] Before use, ensure the compound is fully dissolved and consider the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance.
Troubleshooting Guides
Issue 1: High Variability in [3H]this compound Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Endogenous Glutamate Levels | Wash cell preparations thoroughly to remove residual glutamate from the culture medium. Consider adding a known, fixed concentration of glutamate to standardize the assay conditions.[1] |
| Variable G-protein Coupling | Ensure consistent concentrations of GTP or its non-hydrolyzable analogs (e.g., GTPγS) in your assay buffer if you are investigating the G-protein coupled state.[1][2] |
| Ligand Depletion | If using a high concentration of receptor membranes, ensure that the concentration of [3H]this compound is not limiting. The amount of receptor should not bind more than 10% of the total radioligand added. |
| Incomplete Washing | During the filtration step, ensure rapid and consistent washing of the filters to remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the bound ligand.[5] |
| Compound Precipitation | Visually inspect your assay wells for any signs of compound precipitation, especially at higher concentrations. Ensure the final solvent concentration is compatible with your assay buffer. |
Issue 2: Inconsistent Results in [35S]GTPγS Functional Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Glutamate Concentration | The potency of this compound is dependent on the glutamate concentration. Determine the EC20 concentration of glutamate for your specific cell system and use this fixed concentration when evaluating this compound.[1][2] |
| Cell Passage Number and Receptor Expression | Use cells within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression levels and signaling efficiency. |
| Assay Incubation Time | Optimize the incubation time for the assay. The signal may change over time, so it is important to establish a time point where the signal is stable and robust. |
| Reagent Quality | Use fresh, high-quality [35S]GTPγS. Ensure proper storage and handling to prevent degradation. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Poor cell health can lead to a blunted response. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Assay Conditions | Reference |
| KD | 1.7 nM | [3H]this compound saturation binding on CHO-K1 cell membranes expressing hmGlu2 | [1][2] |
| pKi | 8.33 | Homologous displacement with [3H]this compound | [1] |
| pEC50 (PAM activity) | 7.71 ± 0.02 | [35S]GTPγS binding in the presence of 4 µM glutamate (EC20) | [1] |
| pEC50 (agonist activity) | 6.75 ± 0.08 | [35S]GTPγS binding in the absence of exogenous glutamate | [1] |
| Maximal Response (PAM) | 193 ± 5% | Compared to maximal response induced by 1 mM glutamate alone | [1] |
| Maximal Response (Agonist) | 42 ± 3% | Compared to maximal response induced by 1 mM glutamate alone | [1] |
Experimental Protocols
Protocol 1: [3H]this compound Saturation Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
Assay Buffer: Use an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate membrane homogenates with increasing concentrations of [3H]this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled mGlu2 allosteric modulator (e.g., 10 µM JNJ-40068782).
-
Termination: Terminate the incubation by rapid filtration over GF/C filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the KD and Bmax values.
Protocol 2: [35S]GTPγS Functional Assay
-
Cell Culture: Culture CHO-K1 cells stably expressing the human mGlu2 receptor.
-
Membrane Preparation: Prepare cell membranes from the cultured cells.
-
Assay Buffer: Use an assay buffer containing GDP (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4, with 10 µM GDP).
-
Incubation Mixture: Prepare an incubation mixture containing cell membranes, [35S]GTPγS, and varying concentrations of this compound, in the presence of a fixed EC20 concentration of glutamate.
-
Incubation: Incubate the mixture at 30°C for a predetermined optimal time.
-
Termination: Stop the reaction by rapid filtration.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve and determine the pEC50 and maximal response.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Overcoming JNJ-46281222 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with the mGlu2 positive allosteric modulator (PAM), JNJ-46281222, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer for my experiment. What happened?
A1: This is a common phenomenon known as "precipitation upon dilution" and is frequently observed with hydrophobic small molecules like this compound. The compound is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), but its solubility is significantly lower in aqueous solutions. When the DMSO stock is diluted into a buffer or cell culture medium, the concentration of this compound may exceed its solubility limit in the final aqueous environment, causing it to "crash out" or precipitate.
Q2: Why is it crucial to prevent this compound precipitation in my experiments?
A2: The formation of a precipitate will lead to an inaccurate and unknown concentration of the dissolved, active compound in your assay. This can result in a lack of dose-response, poor reproducibility, and misleading experimental outcomes. Ensuring that this compound remains fully dissolved is critical for obtaining reliable and accurate data.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous DMSO.[1][2] It is advisable to store the DMSO stock solution in small, single-use aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][3] As a PAM, it binds to a site on the receptor distinct from the endogenous agonist (glutamate) binding site. This binding enhances the receptor's response to glutamate.[3] The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[4] Activation of the mGlu2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
Troubleshooting Guide: Overcoming this compound Precipitation
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer/media.
| Solution | Principle | Recommendation |
| Serial Dilution | Gradual reduction of the DMSO concentration can prevent the compound from exceeding its solubility limit. | Instead of a single large dilution, perform one or more intermediate dilutions of the DMSO stock in 100% DMSO before the final dilution into the aqueous solution. (See Protocol 1) |
| Reduce Final Concentration | The concentration of this compound in the final aqueous solution may be too high. | Test a lower final concentration of the compound in your assay to determine its kinetic solubility under your experimental conditions. (See Protocol 2) |
| Use of Co-solvents | Certain biocompatible co-solvents can increase the aqueous solubility of hydrophobic compounds. | For in vivo studies, formulations with SBE-β-CD or Corn Oil have been suggested.[1] For in vitro assays, small amounts of Pluronic F-68 or PEG-400 can be tested. Always include a vehicle control. |
| pH Adjustment | The solubility of ionizable compounds can be pH-dependent. | Although the pKa of this compound is not readily available, you can empirically test the solubility in buffers with slightly different pH values (e.g., pH 7.0 vs. pH 7.4 vs. pH 8.0). Ensure the pH is compatible with your experimental system. |
Issue: Solution is initially clear but becomes cloudy or shows precipitate over time.
| Solution | Principle | Recommendation |
| Prepare Fresh Solutions | This compound may have limited stability in aqueous solutions over extended periods. | Always prepare the final working solution fresh for each experiment and use it immediately. Avoid storing the compound in aqueous buffers. |
| Temperature Effects | Changes in temperature can affect solubility. | Prepare and use the solutions at a consistent temperature. If experiments are performed at 37°C, ensure the final dilution is also performed and maintained at this temperature. |
| Use of Polymers | Certain polymers can act as precipitation inhibitors by stabilizing the supersaturated state. | In some formulations, polymers like HPMC or PVP are used.[7] While more common in oral formulations, low concentrations could be tested for in vitro assays, with appropriate vehicle controls. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGlu2 | [1][3] |
| Molecular Formula | C₂₃H₂₅F₃N₄ | [8] |
| Molecular Weight | 414.47 g/mol | [8] |
| Binding Affinity (Kd) | 1.7 nM | [1][3] |
| Potency (pEC₅₀) | 7.71 | [1][3] |
| Recommended Stock Solvent | DMSO | [1][2] |
Table 2: Illustrative Aqueous Solubility of a Hydrophobic Small Molecule
Disclaimer: The following data is for illustrative purposes to demonstrate general solubility trends for a compound like this compound. Actual values for this compound may differ.
| Aqueous Medium (pH 7.4) | Max Solubility (µM) | Observation |
| PBS | < 1 | Precipitate observed at ≥ 1 µM |
| PBS + 0.1% DMSO | 5 | Clear solution at 5 µM |
| PBS + 0.5% DMSO | 25 | Clear solution at 25 µM |
| Cell Culture Media + 0.1% DMSO | 8 | Higher than PBS due to media components |
| PBS + 1% SBE-β-CD | > 50 | Significant increase in solubility |
Key Experimental Protocols
Protocol 1: Preparation of this compound Working Solution by Serial Dilution
Objective: To prepare a 1 µM final working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.1%.
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO.
-
Anhydrous DMSO.
-
Sterile aqueous buffer (e.g., PBS or cell culture medium).
Procedure:
-
Prepare an Intermediate Dilution: Dilute the 10 mM stock solution 1:10 in anhydrous DMSO to create a 1 mM intermediate stock.
-
Example: Add 2 µL of the 10 mM stock to 18 µL of anhydrous DMSO.
-
-
Prepare a Second Intermediate Dilution: Dilute the 1 mM intermediate stock 1:10 in anhydrous DMSO to create a 100 µM intermediate stock.
-
Example: Add 2 µL of the 1 mM intermediate stock to 18 µL of anhydrous DMSO.
-
-
Prepare the Final Working Solution: Add the 100 µM intermediate stock to the pre-warmed aqueous buffer at a 1:100 ratio.
-
Example: Add 10 µL of the 100 µM intermediate stock into 990 µL of aqueous buffer to get a 1 µM final concentration with 0.1% DMSO.
-
-
Mix Gently: Mix the final working solution by gently vortexing or inverting the tube.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To estimate the maximum concentration at which this compound remains soluble in a specific aqueous buffer under experimental conditions.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Anhydrous DMSO.
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
96-well clear bottom plate.
-
Plate reader (optional).
Procedure:
-
Prepare Serial Dilutions in DMSO: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of the 10 mM stock solution in DMSO (e.g., from 10 mM down to ~20 µM).
-
Dilute into Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer in the clear bottom 96-well plate. This will create a range of final compound concentrations with 1% DMSO.
-
Incubation: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Visual Inspection: Visually inspect each well against a dark background for any signs of cloudiness or precipitate.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these specific conditions.
Visualizations
Caption: Signaling pathway of the mGlu2 receptor modulated by this compound.
Caption: Workflow for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. This compound - MedChem Express [bioscience.co.uk]
Best practices for storing and handling JNJ-46281222
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-46281222, also known as pimodivir (B611791).
Storage and Handling
Proper storage and handling of pimodivir are critical for maintaining its stability and ensuring reproducible experimental results.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Solubility
Pimodivir is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulations are required.
| Solvent | Concentration | Notes |
| DMSO | 5 mg/mL (12.52 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic.[1] |
| In Vivo Formulation | 2 mg/mL (5.01 mM) | A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pimodivir?
Pimodivir is an orally bioavailable inhibitor of the influenza A virus polymerase.[1] It specifically targets the polymerase basic protein 2 (PB2) subunit, preventing it from binding to the 7-methylguanosine (B147621) (m7G) cap of host cell messenger RNA (mRNA). This process, known as "cap-snatching," is essential for the initiation of viral mRNA synthesis. By blocking this step, pimodivir effectively inhibits viral replication.
Q2: Is pimodivir active against all types of influenza virus?
No, pimodivir is specifically active against influenza A viruses. It has shown negligible activity against influenza B viruses.
Q3: Can I use pimodivir in combination with other antiviral agents?
Yes, studies have shown that pimodivir can be used in combination with other antivirals like oseltamivir. No clinically relevant drug-drug interactions have been observed.[3]
Troubleshooting Guide
Issue 1: My pimodivir powder is difficult to dissolve in DMSO.
-
Solution: Pimodivir may require sonication and gentle warming to fully dissolve.[1] Use a water bath set to no higher than 60°C. Ensure you are using anhydrous (dry) DMSO, as absorbed water can affect solubility.
Issue 2: My pimodivir solution precipitated after dilution in aqueous media for my cell-based assay.
-
Solution: This is a common issue with compounds that have low aqueous solubility. To avoid precipitation, perform serial dilutions of your DMSO stock solution in DMSO first, to get closer to your final concentration. Then, add this diluted DMSO stock to your aqueous buffer or cell culture medium. The final concentration of DMSO in your assay should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Issue 3: I am observing inconsistent results in my antiviral assays.
-
Solution: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure your pimodivir stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. It is recommended to prepare fresh working dilutions for each experiment.
-
Cell Health: The health and confluency of your cell monolayer can significantly impact viral infection and compound efficacy. Ensure your cells are healthy and at a consistent density for each assay.
-
Virus Titer: Use a consistent and accurately titered virus stock for all experiments. Variations in the multiplicity of infection (MOI) can lead to variability in results.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions.
-
Experimental Protocols
Protocol: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a general procedure for assessing the antiviral activity of pimodivir against an influenza A virus strain in Madin-Darby Canine Kidney (MDCK) cells.
-
Cell Preparation:
-
Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of pimodivir in 100% DMSO.
-
Perform serial dilutions of the pimodivir stock solution in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin) to achieve the desired final concentrations for the assay.
-
-
Infection:
-
When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Adsorb the virus for 1 hour at 37°C.
-
-
Treatment:
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Add the prepared pimodivir dilutions (or a vehicle control) in an overlay medium (e.g., 0.6% agarose (B213101) in infection medium).
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the agarose overlay and stain the cell monolayer with a crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each pimodivir concentration compared to the vehicle control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the pimodivir concentration.
-
Visualizations
Caption: Mechanism of action of pimodivir in the influenza A virus replication cycle.
Caption: Experimental workflow for a plaque reduction assay to determine pimodivir efficacy.
References
Improving signal-to-noise ratio in JNJ-46281222 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-46281222, a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Our goal is to help you optimize your experimental workflow and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] As a PAM, it does not activate the receptor on its own but enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[1] It binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where glutamate binds. This binding event potentiates the receptor's response to glutamate, leading to an increased intracellular signaling cascade, which can be measured in functional assays such as [³⁵S]GTPγS binding.[1][2]
Q2: What are the key parameters of this compound's binding and potency?
This compound exhibits nanomolar affinity for the mGlu2 receptor. Key quantitative data from radioligand binding and functional assays are summarized below.
| Parameter | Value | Assay Condition |
| KD | 1.7 nM | [³H]this compound saturation binding on CHO-K1 cell membranes expressing hmGlu2.[1][2] |
| Bmax | 1.1 pmol/mg protein | [³H]this compound saturation binding on CHO-K1 cell membranes expressing hmGlu2.[2] |
| pEC₅₀ (potency) | 7.71 ± 0.02 | In the presence of an EC₂₀ concentration of glutamate (4 µM) in a [³⁵S]GTPγS binding assay.[1] |
| pEC₅₀ (agonist activity) | 6.75 ± 0.08 | In the absence of glutamate in a [³⁵S]GTPγS binding assay, showing submaximal receptor activation.[1] |
| pIC₅₀ (GTP inhibition) | 5.95 | Inhibition of [³H]this compound binding by GTP.[1] |
Q3: How does glutamate affect the binding of this compound?
The presence of glutamate increases the binding of [³H]this compound to the mGlu2 receptor, demonstrating a positive allosteric interaction.[1][2] This indicates that the binding of the orthosteric agonist (glutamate) enhances the binding of the PAM (this compound).
Q4: How does G-protein coupling affect this compound binding?
The binding of [³H]this compound is significantly reduced in the presence of GTP, which uncouples the G-protein from the receptor.[1][2] This suggests that this compound preferentially binds to the G-protein-coupled state of the mGlu2 receptor.
Troubleshooting Guides
Issue 1: High Background in [³H]this compound Radioligand Binding Assays
Question: I am observing a high non-specific binding signal in my [³H]this compound binding assay, leading to a poor signal-to-noise ratio. What are the potential causes and solutions?
Answer: High background can obscure the specific binding signal. Here are potential causes and troubleshooting steps:
-
Inadequate Washing: Insufficient washing of the filters after incubation can leave residual unbound radioligand, contributing to high background.
-
Suboptimal Blocking of Non-Specific Binding: The agent used to define non-specific binding may not be at a saturating concentration.
-
Solution: Use a high concentration (e.g., 10 µM) of a structurally distinct, high-affinity mGlu2 ligand, such as JNJ-40068782, to define non-specific binding.[4]
-
-
Radioligand Sticking to Assay Components: [³H]this compound may adhere non-specifically to filter plates or tubes.
-
Solution: Consider pre-treating filter plates with a blocking agent like 0.5% polyethyleneimine (PEI). Ensure all buffers and solutions are properly filtered.
-
-
Poor Membrane Quality: Poorly prepared or stored cell membranes can lead to increased non-specific binding.
-
Solution: Prepare fresh cell membranes and store them at -80°C in appropriate buffers. Perform a protein concentration assay to ensure consistent membrane protein amounts in each well.
-
Issue 2: Low Signal in [³⁵S]GTPγS Functional Assays
Question: My [³⁵S]GTPγS binding assay shows a weak signal in response to this compound and glutamate. How can I improve the signal?
Answer: A weak signal can be due to several factors throughout the experimental process. Consider the following:
-
Suboptimal Glutamate Concentration: The potentiation by this compound is dependent on the presence of an agonist.
-
Solution: Perform a glutamate dose-response curve to determine the EC₂₀ concentration for your specific cell system. An EC₂₀ concentration (e.g., 4 µM) is often used to assess PAM activity.[1]
-
-
Inactive Reagents: The [³⁵S]GTPγS or GDP may have degraded.
-
Solution: Use fresh, high-quality [³⁵S]GTPγS. Prepare GDP stocks fresh and store them appropriately.
-
-
Insufficient Receptor Expression: The cell line may have low expression levels of the mGlu2 receptor.
-
Solution: Verify the expression level of the mGlu2 receptor in your cell line. If using transiently transfected cells, optimize the transfection protocol. For stable cell lines, consider re-selecting for high-expressing clones.
-
-
Incorrect Assay Buffer Composition: The presence or absence of specific ions can impact G-protein coupling and enzyme activity.
-
Solution: Ensure the assay buffer contains appropriate concentrations of MgCl₂ and NaCl, as these can influence G-protein activation. A typical buffer might include 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, and 1 mM EDTA, pH 7.4.
-
Experimental Protocols
[³H]this compound Saturation Binding Assay
-
Membrane Preparation: Use CHO-K1 cells stably expressing the human mGlu2 receptor. Homogenize cells and prepare membrane fractions by centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate cell membranes (e.g., 15-30 µg of protein) with increasing concentrations of [³H]this compound.
-
Non-Specific Binding: To parallel wells, add a high concentration (e.g., 10 µM) of a competing ligand like JNJ-40068782 to determine non-specific binding.[4]
-
Incubation Conditions: Incubate for 60 minutes at 15°C.[4]
-
Termination: Terminate the assay by rapid filtration over GF/C filters using a cell harvester.
-
Washing: Wash the filters at least three times with ice-cold wash buffer.[1][4]
-
Detection: Measure filter-bound radioactivity using liquid scintillation spectrometry.
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: As described above.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reagents: Prepare solutions of GDP, [³⁵S]GTPγS, glutamate, and this compound.
-
Incubation: In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound in the presence of a fixed EC₂₀ concentration of glutamate (e.g., 4 µM).[1]
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubation Conditions: Incubate for 60 minutes at 30°C.
-
Termination and Detection: Terminate the reaction by rapid filtration and measure the filter-bound radioactivity as described for the radioligand binding assay.
Visualizations
References
JNJ-46281222 interference with common assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-46281222, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and highly potent positive allosteric modulator (PAM) of the mGlu2 receptor.[1][2][3] It binds to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding enhances the receptor's response to glutamate.[1][2]
Q2: I am observing high non-specific binding in my [³H]this compound radioligand binding assay. What are the potential causes and solutions?
High non-specific binding can be caused by several factors. Ensure that you are using an appropriate concentration of a competing ligand to define non-specific binding, such as 10 µM JNJ-40068782.[4] Additionally, proper preparation of membrane homogenates and the use of pre-wetted filter plates are crucial.[4] Consider optimizing the washing steps to minimize non-specific retention of the radioligand on the filters.
Q3: My [³⁵S]GTPγS functional assay results with this compound are highly variable. What could be the issue?
Variability in [³⁵S]GTPγS assays can arise from the complex nature of the signaling cascade. The binding of this compound is sensitive to the presence of both glutamate and GTP.[1][2] Ensure that the concentrations of glutamate and GTP are consistent and optimized for your experimental conditions. The presence of endogenous glutamate in your cell preparation could also contribute to variability, as this compound's potency is enhanced by glutamate.[1]
Q4: Does this compound interfere with common assay detection technologies (e.g., fluorescence, luminescence)?
While there is no specific literature detailing direct interference of this compound with common detection methods, it is a good practice to test for potential compound-specific interference. Small molecules can sometimes interfere with assay readouts through mechanisms like light absorption or emission.[5] Running control experiments with this compound in the absence of the biological target can help identify such artifacts.
Troubleshooting Guides
Guide 1: Low Potency or Efficacy in [³⁵S]GTPγS Functional Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Glutamate Concentration | This compound is a PAM and its activity is dependent on the presence of an orthosteric agonist.[1] Titrate glutamate to an EC₂₀ concentration to achieve optimal potentiation by this compound. |
| GTP Concentration Too High | High concentrations of GTP can reduce the binding of [³H]this compound, suggesting it may also impact its functional potentiation.[1][2] Optimize the GTP concentration in your assay. |
| Cell Membrane Preparation Quality | Poor quality of cell membranes can lead to reduced receptor function. Ensure proper preparation and storage of membrane homogenates. |
| Incorrect Assay Buffer Composition | The assay buffer composition, including ions like Mg²⁺ and Ca²⁺, is critical for GPCR function.[4] Verify that the buffer composition matches established protocols. |
Guide 2: Inconsistent Results in [³H]this compound Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Presence of Endogenous Glutamate | The binding of [³H]this compound is enhanced by glutamate.[1][2] Be aware that endogenous glutamate in membrane preparations can affect binding kinetics and affinity. Consider washing membranes to remove endogenous ligands. |
| Incomplete Dissociation of Radioligand | Ensure sufficient incubation time for dissociation experiments and that the competing ligand concentration is adequate for complete displacement. |
| Filter Binding Issues | Use appropriate filter types (e.g., GF/C) and ensure they are properly pre-treated to minimize non-specific binding of the radioligand.[4] |
| Radioligand Degradation | Verify the purity and integrity of your [³H]this compound stock. Improper storage can lead to degradation and altered binding characteristics. |
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| KD | 1.7 nM | [³H]this compound saturation binding on CHO-K1 hmGlu2 membranes | [1][2] |
| pKi | 8.33 | Homologous displacement with [³H]this compound | [2] |
| pEC₅₀ (PAM activity) | 7.71 ± 0.02 | [³⁵S]GTPγS binding in the presence of 4 µM (EC₂₀) glutamate | [1] |
| pEC₅₀ (agonist activity) | 6.75 ± 0.08 | [³⁵S]GTPγS binding in the absence of glutamate | [1] |
Experimental Protocols
[³H]this compound Radioligand Binding Assay (Filtration Method)
-
Membrane Preparation: Prepare membrane homogenates from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
Assay Buffer: Use an ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 10 mM MgCl₂).[4]
-
Reaction Mixture: In a total volume of 100 µL, combine membrane homogenates (30 or 60 µg), 6 nM [³H]this compound, and increasing concentrations of the competing ligand.[4]
-
Non-specific Binding: Determine non-specific binding using 10 µM JNJ-40068782.[4]
-
Incubation: Incubate the reaction mixture for 1 hour at 15°C.[4]
-
Termination: Terminate the incubation by rapid filtration over GF/C filters using a cell harvester.[4]
-
Washing: Wash the filters at least three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]
-
Detection: Determine the amount of bound radioactivity by liquid scintillation counting.
[³⁵S]GTPγS Functional Assay
-
Membrane Preparation: Use membranes from cells expressing the mGlu2 receptor.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, and 0.2% BSA, pH 7.4.
-
Reaction Mixture: Combine membrane homogenates, [³⁵S]GTPγS (typically 0.1-0.5 nM), GDP (10-30 µM), and varying concentrations of this compound in the presence or absence of a fixed concentration of glutamate (e.g., EC₂₀).
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator.
Caption: Troubleshooting workflow for inconsistent assay results with this compound.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to JNJ-46281222 and Other mGlu2 Positive Allosteric Modulators for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the mGlu2 positive allosteric modulator (PAM) JNJ-46281222 with other key modulators in its class. The following sections provide a detailed analysis of their performance based on available experimental data, alongside methodologies for key experiments and visualizations of relevant biological pathways.
The metabotropic glutamate (B1630785) receptor 2 (mGlu2) is a Gi/o-coupled receptor that has emerged as a promising therapeutic target for various neurological and psychiatric disorders, including schizophrenia and anxiety.[1][2] Positive allosteric modulators of mGlu2 offer a nuanced approach to enhancing the receptor's activity in the presence of the endogenous agonist, glutamate. This guide focuses on this compound, a highly potent and selective mGlu2 PAM, and compares its in vitro properties to other notable mGlu2 PAMs: JNJ-40411813 (ADX71149), BINA, and LY487379.
Performance Comparison of mGlu2 Positive Allosteric Modulators
The following tables summarize the quantitative data for this compound and other mGlu2 PAMs from various in vitro assays. These assays are crucial for characterizing the potency, affinity, and functional effects of these compounds.
In Vitro Potency and Efficacy in Functional Assays
This table presents the half-maximal effective concentration (EC50) values of the mGlu2 PAMs in functional assays, which measure the potentiation of the glutamate-induced response.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | [³⁵S]GTPγS Binding | CHO-K1 (hmGlu2) | pEC₅₀ = 7.71 ± 0.02 | ~19.5 | [3] |
| JNJ-40411813 (ADX71149) | [³⁵S]GTPγS Binding | CHO (hmGlu2) | EC₅₀ | 147 ± 42 | [4][5] |
| JNJ-40411813 (ADX71149) | Ca²⁺ Mobilization | HEK293 (hmGlu2 Gα16) | EC₅₀ | 64 ± 29 | [4][5] |
| BINA | Not specified | Not specified | EC₅₀ | Varies | [6] |
| LY487379 | Not specified | Not specified | EC₅₀ | Varies | [6] |
In Vitro Binding Affinity
This table details the binding affinity of the mGlu2 PAMs, determined through radioligand binding assays. The dissociation constant (Kd) and inhibitory constant (Ki) are key indicators of a compound's binding strength to the receptor.
| Compound | Radioligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | [³H]this compound | Saturation Binding | CHO-K1 (hmGlu2) | K_D | 1.7 | [3] |
| This compound | [³H]this compound | Homologous Displacement | CHO-K1 (hmGlu2) | pK_i = 8.33 | ~4.7 | [3] |
| JNJ-40411813 (ADX71149) | [³H]this compound | Displacement | Not specified | Displaced | Not specified | [4][5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays used to characterize mGlu2 PAMs.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the mGlu2 receptor upon agonist and PAM binding.
Protocol:
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human mGlu2 receptor (hmGlu2).
-
Incubation: Membranes are incubated in a buffer containing HEPES, NaCl, MgCl₂, and GDP.
-
Compound Addition: Increasing concentrations of the PAM are added in the absence or presence of a fixed concentration of glutamate (e.g., EC₂₀).
-
Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Emax values.[3][4]
Radioligand Binding Assay
This assay is used to determine the binding affinity of the PAMs to the mGlu2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the hmGlu2 receptor.
-
Saturation Binding: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax), membranes are incubated with increasing concentrations of the radiolabeled PAM (e.g., [³H]this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Competition Binding: To determine the inhibitory constant (Ki) of unlabeled PAMs, membranes are incubated with a fixed concentration of the radiolabeled PAM and increasing concentrations of the unlabeled competitor.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 15°C) for a defined period to reach equilibrium.
-
Termination and Washing: The reaction is terminated by rapid filtration, and filters are washed with ice-cold buffer.
-
Quantification: Filter-bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: Saturation and competition binding data are analyzed using appropriate models to calculate Kd, Bmax, and Ki values.[3]
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following mGlu2 receptor activation in cells co-expressing a promiscuous Gα protein (e.g., Gα16).
Protocol:
-
Cell Culture: HEK293 cells are co-transfected with the hmGlu2 receptor and a promiscuous Gα protein like Gα16.
-
Cell Plating: Cells are plated in multi-well plates suitable for fluorescence reading.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The PAM is added to the cells, followed by the addition of glutamate.
-
Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity is used to determine the EC₅₀ of the PAM in potentiating the glutamate response.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the mGlu2 receptor signaling pathway and the general workflow of the in vitro assays described above.
References
- 1. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of JNJ-46281222: A Comparative Guide for New Cell Line Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the activity of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), in novel cell lines. This document outlines a direct comparison with alternative mGlu2 PAMs, presents detailed experimental protocols, and includes visual workflows and pathway diagrams to support your research.
This compound distinguishes itself as a highly potent mGlu2-selective PAM with a nanomolar affinity (KD = 1.7 nM)[1][2][3]. Its mechanism of action involves binding to an allosteric site on the mGlu2 receptor, which enhances the receptor's response to the endogenous agonist, glutamate. This modulation is dependent on the presence of glutamate and is influenced by the G protein-bound state of the receptor[1][2]. The activity of this compound has been previously characterized in cell lines such as Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor and the human neuroblastoma cell line SH-SY5Y[1][4][5].
Comparative Analysis of mGlu2 Positive Allosteric Modulators
To effectively evaluate this compound in a new cell line, it is crucial to benchmark its performance against other known mGlu2 PAMs. The following table summarizes the key characteristics of this compound and several alternative compounds.
| Compound | Reported Affinity (KD or Ki) | Reported Potency (EC50 or pEC50) | Validated Cell Lines | Key Features |
| This compound | KD = 1.7 nM[1][2][3] | pEC50 = 7.71 (in the presence of EC20 glutamate)[1][3] | CHO-K1 (hmGlu2 expressing)[1][4], SH-SY5Y[5] | High potency and selectivity for mGlu2.[1][2] |
| JNJ-40068782 | KD ≈ 10 nM[6] | EC50 = 143 nM (for potentiation of EC20 glutamate)[6] | CHO (hmGlu2 expressing)[6] | Potent, selective, and systemically active.[6] |
| LY487379 | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Mentioned in literature reviews.[1] | One of the earlier described mGlu2 PAMs.[1] |
| BINA | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Mentioned in literature reviews.[1] | Extensively characterized in vitro and in vivo.[1] |
| THIIC (LY2607540) | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Mentioned in literature reviews.[1] | Extensively characterized in vitro and in vivo.[1] |
Experimental Protocols for Validation in New Cell Lines
Validating the activity of this compound in a new cell line requires a systematic approach to confirm target expression and quantify the compound's modulatory effects.
Confirmation of mGlu2 Receptor Expression
Objective: To verify the presence of the mGlu2 receptor in the selected cell line at both the mRNA and protein levels.
Methodologies:
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the new cell line.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR with primers specific for the GRM2 gene (encoding mGlu2) to quantify mRNA expression levels.
-
Include a known mGlu2-expressing cell line (e.g., SH-SY5Y) as a positive control and a non-expressing line as a negative control.
-
-
Western Blot:
-
Prepare total protein lysates from the cell line.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a validated primary antibody specific for the mGlu2 receptor.
-
Use an appropriate secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.
-
Include a positive control lysate from a cell line known to express mGlu2.
-
Functional Characterization of this compound Activity
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the mGlu2 receptor in the new cell line.
Methodology: [35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the mGlu2 receptor upon agonist and PAM stimulation.
-
Membrane Preparation:
-
Culture the new cell line to a sufficient density.
-
Harvest the cells and homogenize them in a hypotonic buffer to isolate cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, combine the cell membranes, a fixed, sub-maximal (EC20) concentration of glutamate, and varying concentrations of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a predetermined time.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [35S]GTPγS as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 and the maximum potentiation effect.
-
Cell Viability and Neuroprotection Assays
Objective: To assess the functional consequences of mGlu2 modulation by this compound, particularly in neuronal cell lines.
Methodology: MTT Assay for Glutamate-Induced Excitotoxicity
-
Cell Plating: Seed the new neuronal cell line in a 96-well plate and allow the cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate.
-
Include control wells with no treatment, this compound alone, and glutamate alone.
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the protective effect of this compound against glutamate-induced cell death.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of JNJ-40068782, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]JNJ-40068782 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ-46281222 and JNJ-40068782: A Guide for Researchers
This guide provides a detailed comparative analysis of two selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), JNJ-46281222 and JNJ-40068782. Both compounds have been instrumental in the investigation of the therapeutic potential of mGlu2 modulation for various neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological properties, supported by experimental data and detailed methodologies.
Introduction to mGlu2 Positive Allosteric Modulators
Metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and neuronal excitability. As a presynaptic autoreceptor, its activation by glutamate leads to an inhibition of glutamate release. This mechanism has made mGlu2 an attractive therapeutic target for conditions associated with excessive glutamatergic signaling, such as schizophrenia and anxiety. Positive allosteric modulators (PAMs) of mGlu2 do not activate the receptor directly but enhance the affinity and/or efficacy of the endogenous agonist, glutamate. This offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to a better safety and tolerability profile.
This compound and JNJ-40068782 are two such PAMs developed by Janssen Research and Development. While both compounds target the same receptor, they exhibit distinct pharmacological profiles.
Mechanism of Action and Signaling Pathway
Both this compound and JNJ-40068782 bind to an allosteric site on the mGlu2 receptor, which is topographically distinct from the orthosteric binding site where glutamate binds. This allosteric binding induces a conformational change in the receptor that enhances the receptor's response to glutamate. The mGlu2 receptor is coupled to the Gi/o family of G-proteins. Upon activation, the G-protein dissociates, and the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and JNJ-40068782, highlighting the key differences in their in vitro pharmacology.
| Parameter | This compound | JNJ-40068782 | Reference |
| Binding Affinity (Kd) | 1.7 nM | ~10 nM | [1][2] |
| Potency (pEC50) in [³⁵S]-GTPγS assay | 7.71 ± 0.02 | 6.84 (EC50 = 143 nM) | [1][3] |
| Intrinsic Agonist Activity in [³⁵S]-GTPγS assay | 43 ± 3% | Not reported | [1] |
| pKi (displacement of [³H]-JNJ-46281222) | 8.33 | Not applicable | [1] |
Table 1: Comparison of In Vitro Potency and Affinity. this compound demonstrates a significantly higher affinity and potency compared to JNJ-40068782.
| Condition | This compound (pIC50) | JNJ-40068782 (pIC50) | Reference |
| Control | 7.71 | Not reported | [1] |
| + 1 mM Glutamate | 7.63 | Not reported | [1] |
| + 1 mM GTP | Significantly decreased affinity | No significant change | [1] |
Table 2: Effect of Glutamate and GTP on PAM Binding. The binding of this compound is sensitive to the presence of GTP, suggesting a preference for the G-protein coupled state of the receptor, a characteristic not observed for JNJ-40068782.[1]
Experimental Protocols
[³⁵S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Methodology:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor are prepared.
-
Reaction Mixture: The assay is typically conducted in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Incubation: Membranes are incubated with varying concentrations of the PAM (this compound or JNJ-40068782), a fixed concentration of glutamate (e.g., an EC₂₀ concentration), GDP (to allow for GTPγS binding), and [³⁵S]-GTPγS.
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters.
-
Detection: The amount of [³⁵S]-GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
Radioligand Displacement Assay
This assay is used to determine the binding affinity of the unlabeled PAMs by measuring their ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Similar to the [³⁵S]-GTPγS assay, membranes from cells expressing the mGlu2 receptor are used.
-
Reaction Mixture: The assay buffer typically consists of 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]-JNJ-46281222) and a range of concentrations of the unlabeled competitor compound (this compound or JNJ-40068782).
-
Termination and Detection: The reaction is terminated by filtration, and the radioactivity is counted.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Key Distinctions and Research Implications
The primary distinction between this compound and JNJ-40068782 lies in their potency and affinity, with this compound being demonstrably more potent.[1] This higher affinity makes [³H]-JNJ-46281222 a more suitable radioligand for in vitro and ex vivo receptor occupancy studies, as it provides a better signal-to-noise ratio.[1]
The differential sensitivity to GTP suggests that this compound may have a stronger preference for the active, G-protein-coupled state of the mGlu2 receptor.[1] This could translate to differences in their in vivo efficacy and functional effects.
For researchers, the choice between these two compounds will depend on the specific experimental goals. This compound, with its higher affinity and availability as a high-quality radioligand, is an excellent tool for detailed in vitro characterization of the mGlu2 receptor and for receptor occupancy studies. JNJ-40068782, while less potent, has also been characterized in vivo and has been shown to influence sleep-wake organization in rats, making it a valuable tool for behavioral pharmacology studies.[3]
Conclusion
Both this compound and JNJ-40068782 are important pharmacological tools for the study of mGlu2 receptor function. This compound stands out for its superior in vitro potency and affinity, making it a preferred choice for detailed biochemical and receptor binding assays. JNJ-40068782 remains a relevant compound for in vivo studies exploring the physiological and behavioral consequences of mGlu2 modulation. A thorough understanding of their distinct pharmacological profiles is crucial for the design and interpretation of experiments aimed at elucidating the role of the mGlu2 receptor in health and disease.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of JNJ-40068782, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]JNJ-40068782 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of JNJ-46281222 and Orthosteric Agonists of the NMDA Receptor
An Important Note on Receptor Specificity: It is crucial for researchers to understand that JNJ-46281222 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2) and does not act on the N-methyl-D-aspartate (NMDA) receptor. Therefore, a direct efficacy comparison between this compound and orthosteric agonists of the NMDA receptor is not scientifically valid as they target different receptor systems with distinct mechanisms of action.
This guide will provide a detailed overview of the efficacy and mechanism of action of this compound on the mGlu2 receptor. Subsequently, it will present a separate analysis of the efficacy of common orthosteric agonists for the NMDA receptor. This structure will allow for a comprehensive understanding of each compound within its correct biological context.
This compound: A Positive Allosteric Modulator of the mGlu2 Receptor
This compound is a highly potent and selective positive allosteric modulator of the mGlu2 receptor.[1][2][3][4] As a PAM, it does not activate the receptor directly but rather enhances the response of the receptor to its endogenous orthosteric agonist, glutamate.[1] This modulation occurs at a binding site topographically distinct from the glutamate binding site. The allosteric nature of this compound allows for a more nuanced modulation of glutamatergic signaling compared to direct agonists, as its effect is dependent on the presence of the endogenous ligand.
Quantitative Efficacy Data for this compound
The efficacy of this compound has been characterized through various in vitro assays, primarily focusing on its ability to potentiate glutamate-induced signaling.
| Parameter | Value | Assay Condition | Source |
| Kd | 1.7 nM | Radioligand binding assay with [3H]-JNJ-46281222 in CHO-K1 cells expressing hmGlu2 receptor. | [1][2][3][4] |
| pEC50 | 7.71 ± 0.02 | [35S]-GTPγS binding assay in the presence of an EC20 concentration of glutamate (4 µM). | [1] |
| Maximal Potentiation | ~2-fold increase in glutamate's maximal effect | [35S]-GTPγS binding assay. | [1] |
| Agonist Activity (alone) | Submaximal receptor activation (42 ± 3%) with a pEC50 of 6.75 ± 0.08 | [35S]-GTPγS binding assay in the absence of glutamate. | [1] |
Mechanism of Action: this compound at the mGlu2 Receptor
This compound binds to an allosteric site on the mGlu2 receptor, which is a G-protein coupled receptor (GPCR). This binding event increases the affinity and/or efficacy of the orthosteric agonist, glutamate. The binding of glutamate to the mGlu2 receptor is enhanced in the presence of this compound, leading to a more robust downstream signaling cascade. The presence of glutamate, in turn, can increase the number of binding sites available for the PAM.[1]
Orthosteric Agonists of the NMDA Receptor
NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[5] Unlike mGlu2 receptors, NMDA receptors are ligand-gated ion channels. Their activation requires the binding of two co-agonists: glutamate and either glycine (B1666218) or D-serine.[5] Orthosteric agonists bind directly to these primary recognition sites to open the ion channel.
Key Orthosteric Agonists and their Efficacy
The primary endogenous orthosteric agonists for the NMDA receptor are glutamate, glycine, and D-serine. The compound for which the receptor is named, N-methyl-D-aspartate (NMDA), is also a selective orthosteric agonist at the glutamate binding site.
Quantitative Efficacy Data for NMDA Receptor Orthosteric Agonists
The efficacy of NMDA receptor orthosteric agonists is typically measured by their ability to induce ion flux (e.g., Ca2+) or electrical currents in neuronal or heterologous expression systems.
| Agonist | Parameter | Value | Assay Condition | Source |
| Glutamate | EC50 | 1.7 µM | Whole-cell voltage clamp of cultured hippocampal neurons. | [6] |
| Glutamate | EC50 | 2.3 µM | Whole-cell patch clamp on mouse embryonic hippocampal neurons. | [7] |
| NMDA | EC50 | 36 µM | Whole-cell voltage clamp of cultured hippocampal neurons. | [6] |
| D-Serine | EC50 | ~1 µM | Potency at least as high as glycine. | [8] |
| Glycine | EC50 | ~1 µM | Co-agonist at the NMDA receptor. | [6] |
Mechanism of Action: Orthosteric Agonists at the NMDA Receptor
The binding of both a glutamate-site agonist (like glutamate or NMDA) and a glycine-site agonist (like glycine or D-serine) is required to induce a conformational change in the NMDA receptor that opens its ion channel. The influx of cations, particularly Ca2+, through the open channel triggers a variety of downstream signaling pathways that are crucial for synaptic function.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of compound efficacy. Below are representative protocols for key experiments cited in this guide.
[35S]-GTPγS Binding Assay for mGlu2 Receptor Activation
This assay measures the activation of G-proteins coupled to the mGlu2 receptor.
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.
-
Incubation Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein) with assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4), GDP (10 µM), and varying concentrations of the test compound (e.g., this compound) with or without a fixed concentration of glutamate (e.g., 4 µM).
-
Initiation of Reaction: Add [35S]-GTPγS (e.g., 0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and maximal stimulation.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents
This technique directly measures the ion flow through NMDA receptor channels.
-
Cell Culture: Culture primary hippocampal neurons or HEK293 cells expressing recombinant NMDA receptors on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH 7.2).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution (e.g., containing 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2).
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp and Agonist Application: Clamp the cell membrane potential at a holding potential (e.g., -70 mV). Rapidly apply the NMDA receptor agonist(s) (e.g., glutamate and glycine) using a fast perfusion system.
-
Data Acquisition and Analysis: Record the resulting inward currents using an amplifier and digitizer. Analyze the current amplitude, kinetics, and dose-response relationships to determine agonist efficacy (EC50).
References
- 1. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric modulators enhance agonist efficacy by increasing the residence time of a GPCR in the active state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-46281222: A Comparative Selectivity Profile Against Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and performance of JNJ-46281222, a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), against other mGlu receptor subtypes. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Summary of this compound Selectivity
This compound is a highly potent and selective positive allosteric modulator of the mGlu2 receptor with a reported affinity (Kd) of 1.7 nM.[1][2] While a complete selectivity panel for this compound against all other mGlu receptors is not publicly available, data for the closely related structural analog, JNJ-40411813, provides a strong indication of the selectivity profile for this chemical series.
The following table summarizes the activity of JNJ-40411813 against a panel of human mGlu receptors. This data suggests that compounds in this class exhibit high selectivity for the mGlu2 receptor.
| Receptor | Assay Type | Parameter | Value | Reference |
| mGlu2 | [³⁵S]GTPγS Binding | EC₅₀ (PAM activity) | 147 ± 42 nM | [3] |
| mGlu1 | Ca²⁺ Mobilization | Activity | No agonist or antagonist activity up to 10 µM | [3] |
| mGlu3 | Ca²⁺ Mobilization | EC₅₀ (PAM activity) | > 11 µM (negligible) | [3] |
| mGlu4 | Not Specified | Activity | Not specified, but generally selective over other mGluRs | |
| mGlu5 | Ca²⁺ Mobilization | pIC₅₀ (antagonist activity) | 5.15 (minor) | [3] |
| mGlu6 | Not Specified | Activity | No activation up to 10 µmol/L | [3] |
| mGlu7 | Ca²⁺ Mobilization | pIC₅₀ (antagonist activity) | 5.33 (minor) | [3] |
| mGlu8 | Ca²⁺ Mobilization | Activity | No agonist or antagonist activity up to 10 µM | [3] |
Note: The data presented for mGlu1, mGlu3, mGlu5, mGlu6, mGlu7, and mGlu8 are for the related compound JNJ-40411813, as specific data for this compound against these receptors was not available.
Experimental Protocols
The selectivity of this compound and related compounds is typically determined using a combination of radioligand binding assays and functional assays in cell lines expressing individual mGlu receptor subtypes.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to the receptor.
Objective: To determine the binding affinity (Ki) of the test compound for the mGlu2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.
-
Incubation: The cell membranes are incubated with a specific concentration of the radiolabeled mGlu2 PAM, [³H]this compound, and varying concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
A diagram illustrating the workflow of a radioligand binding assay is provided below.
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays ([³⁵S]GTPγS Binding)
These assays measure the functional consequence of receptor activation, such as G-protein activation.
Objective: To determine the potency (EC₅₀) and efficacy of the test compound as a positive allosteric modulator at the mGlu2 receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the mGlu2 receptor.
-
Incubation: The membranes are incubated with a fixed, sub-maximal concentration of the endogenous agonist glutamate, varying concentrations of the test compound (this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Filtration: The reaction is stopped, and the mixture is filtered to separate bound from unbound [³⁵S]GTPγS.
-
Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to receptor activation, is quantified by scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy of the compound.
mGlu2 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to the Gαi/o subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The diagram below illustrates this signaling pathway.
Caption: Simplified mGlu2 receptor signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of JNJ-46281222 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mGlu2 positive allosteric modulator (PAM) JNJ-46281222, with a focus on the reproducibility of its effects. This document summarizes key performance data, details experimental methodologies, and contextualizes its activity with alternative compounds.
Quantitative Performance Comparison
This compound is a highly potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Its in vitro pharmacological profile has been characterized in several studies, often in comparison with other mGlu2 PAMs or related compounds. The following tables summarize key quantitative data from these studies.
| Compound | Parameter | Value | Assay System | Reference |
| This compound | KD | 1.7 nM | [3H]-JNJ-46281222 saturation binding on CHO-K1 cell membranes expressing hmGlu2 | [1][2] |
| pEC50 | 7.71 ± 0.02 | [35S]-GTPγS binding assay with 4 µM (EC20) glutamate | [1] | |
| Maximal Response | 193 ± 5% (relative to 1 mM glutamate) | [35S]-GTPγS binding assay | [1] | |
| JNJ-40068782 | pIC50 | 7.71 (in absence of glutamate) | [3H]-JNJ-46281222 displacement assay | [1] |
| pIC50 | 7.63 (in presence of glutamate) | [3H]-JNJ-46281222 displacement assay | [1] | |
| JNJ-40411813 | EC50 | 147 ± 42 nM | [35S]-GTPγS binding assay with hmGlu2 CHO cells | [2] |
| IC50 | 68 ± 29 nM | Displacement of [3H]JNJ-40068782 | [2] | |
| THRX-195518 | Docking Score | -12.4 kcal/mol | In silico molecular docking | [3][4][5] |
| Effect on Cell Viability | Preserves cell viability against glutamate toxicity | MTT assay in SH-SY5Y cells | [3][4][5] | |
| LY 379268 (agonist) | Effect on Cell Viability | Robust protective effect against glutamate toxicity | MTT assay in SH-SY5Y cells | [3][4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of a key experimental assay used to characterize its activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound.
[3H]-JNJ-46281222 Radioligand Binding Assay
This assay is used to determine the binding affinity (KD) of this compound to the mGlu2 receptor.
-
Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor (hmGlu2).
-
Radioligand: [3H]-JNJ-46281222 is used as the radiolabeled ligand.
-
Incubation: Membranes are incubated with increasing concentrations of [3H]-JNJ-46281222 in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specified temperature and duration (e.g., 60 minutes at 15°C).
-
Non-specific Binding: To determine non-specific binding, a high concentration of a non-labeled competing ligand is added to a parallel set of incubations.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Measurement: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Saturation binding data are analyzed using non-linear regression to determine the KD and Bmax (maximum number of binding sites) values. For displacement assays, IC50 values are determined and can be converted to Ki values.
[35S]-GTPγS Functional Assay
This functional assay measures the potentiation of agonist-induced G-protein activation by a PAM.
-
Cell Membranes: As with the binding assay, membranes from CHO-K1 cells expressing hmGlu2 are used.
-
Reagents:
-
Agonist: A sub-maximal (e.g., EC20) concentration of glutamate is used to stimulate the receptor.
-
Test Compound: Increasing concentrations of this compound are added.
-
GTP Analog: [35S]-GTPγS, a non-hydrolyzable GTP analog, is used to label activated G-proteins.
-
GDP: Guanosine diphosphate (B83284) is included in the assay buffer.
-
-
Incubation: Membranes are incubated with the agonist, test compound, GDP, and [35S]-GTPγS in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).
-
Termination and Measurement: The reaction is terminated by filtration, and the amount of bound [35S]-GTPγS is quantified by scintillation counting, similar to the radioligand binding assay.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the PAM in potentiating the agonist response.
Cell Viability (MTT) Assay
This assay was used to compare the neuroprotective effects of this compound with other compounds against glutamate-induced toxicity.
-
Cell Line: SH-SY5Y human neuroblastoma cell line is used.
-
Treatment: Cells are pre-treated with various concentrations of this compound, THRX-195518, or LY 379268 for a specified period (e.g., 1 hour).
-
Induction of Toxicity: Glutamate is added to the cell cultures to induce neurotoxicity.
-
MTT Reagent: After a further incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion
This compound is a well-characterized, potent, and selective mGlu2 PAM. While direct evidence for its reproducibility across different laboratories is limited to anecdotal observations in the literature, the availability of detailed experimental protocols for key assays provides a strong foundation for researchers aiming to replicate or build upon existing findings. The comparative data presented here for this compound and alternative compounds such as JNJ-40411813 and THRX-195518 offer valuable context for interpreting new experimental results. To ensure maximal reproducibility, strict adherence to established protocols and careful characterization of assay conditions are paramount. Researchers should be mindful of potential sources of variability, including cell line passage number, membrane preparation consistency, and reagent quality.
References
- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-46281222 as a Tool Compound for mGlu2 Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 2 (mGlu2) has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and anxiety. Positive allosteric modulators (PAMs) of mGlu2 offer a nuanced approach to enhancing receptor function in the presence of the endogenous agonist, glutamate. JNJ-46281222 is a highly potent and selective mGlu2 PAM that serves as a valuable tool for target validation and drug discovery. This guide provides a comparative overview of this compound against other commonly used mGlu2 PAMs, presenting key experimental data and detailed methodologies to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Comparison of mGlu2 Positive Allosteric Modulators
The following tables summarize the in vitro and in vivo properties of this compound and a selection of alternative mGlu2 PAMs.
Table 1: In Vitro Potency and Affinity of mGlu2 PAMs
| Compound | Assay Type | Species/Cell Line | Potency (EC₅₀) | Affinity (Kᵢ/Kₔ) | Citation(s) |
| This compound | [³⁵S]GTPγS Binding | Human mGlu2 (CHO cells) | pEC₅₀ = 7.71 | Kₔ = 1.7 nM | [1] |
| BINA | Thallium Flux (GIRK) | Rat mGlu2 (HEK-293 cells) | 347.6 ± 51.4 nM | - | [2] |
| BINA | - | Human mGlu2 (CHO cells) | 33.2 nM | - | |
| JNJ-40068782 | [³⁵S]GTPγS Binding | Human mGlu2 (CHO cells) | 143 nM | - | |
| JNJ-40411813 | [³⁵S]GTPγS Binding | Human mGlu2 (CHO cells) | 147 ± 42 nM | IC₅₀ = 68 ± 29 nM¹ | [3] |
| JNJ-40411813 | Ca²⁺ Mobilization | Human mGlu2 (HEK293 cells) | 64 ± 29 nM | - | [3] |
¹Displacement of [³H]JNJ-40068782
Table 2: In Vivo Pharmacokinetic Properties of mGlu2 PAMs in Rats
| Compound | Dose & Route | Cₘₐₓ | Tₘₐₓ | t₁/₂ | Oral Bioavailability (F) | Citation(s) |
| JNJ-40411813 | 10 mg/kg p.o. | 938 ng/mL | 0.5 h | 2.3 ± 0.5 h | 31% | [3][4] |
| JNJ-40411813 | 2.5 mg/kg i.v. | - | - | - | - | [3][4] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate experimental replication and comparison.
In Vitro Assays
1. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGlu2 receptors.
-
Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg protein) are incubated with the test compound and a sub-maximal concentration of glutamate (e.g., EC₂₀) in the assay buffer.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).
-
The mixture is incubated for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing bound [³⁵S]GTPγS, is quantified by liquid scintillation counting.
-
-
Data Analysis: Data are normalized to the response induced by a saturating concentration of glutamate and fitted to a sigmoidal dose-response curve to determine EC₅₀ values.
2. Calcium (Ca²⁺) Mobilization Assay
This assay is suitable for mGlu2 receptors engineered to couple to Gαq/11 proteins, leading to intracellular calcium release.
-
Cell Line: Human Embryonic Kidney (HEK293) cells co-expressing the mGlu2 receptor and a promiscuous G-protein (e.g., Gα16).
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Procedure:
-
Cells are plated in a 96-well plate and loaded with the calcium indicator dye.
-
The baseline fluorescence is measured.
-
The test compound and a sub-maximal concentration of glutamate are added.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis: The peak fluorescence response is normalized and plotted against the compound concentration to calculate the EC₅₀.
3. Thallium Flux Assay (GIRK Channel Activation)
This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a downstream effector of mGlu2 receptor activation.
-
Cell Line: HEK293 cells co-expressing the mGlu2 receptor and GIRK channels.
-
Thallium-Sensitive Dye: Cells are loaded with a fluorescent dye that is sensitive to thallium ions (Tl⁺), which acts as a surrogate for potassium ions (K⁺).
-
Procedure:
-
Cells are plated and loaded with the thallium-sensitive dye.
-
The test compound and a sub-maximal concentration of glutamate are added.
-
A stimulus buffer containing Tl⁺ is added to the cells.
-
The influx of Tl⁺ through the activated GIRK channels leads to an increase in fluorescence, which is measured over time.
-
-
Data Analysis: The rate of fluorescence increase is calculated and plotted against the compound concentration to determine the EC₅₀.
In Vivo Assays
1. Receptor Occupancy Studies
These studies determine the extent to which a compound binds to its target receptor in the brain after systemic administration.
-
Animal Model: Rats are typically used.
-
Procedure:
-
Animals are administered the test compound (e.g., JNJ-40411813) at various doses.
-
At a specified time point after dosing, a radiolabeled tracer with known affinity for the mGlu2 receptor (e.g., [³H]this compound) is administered.
-
After a further incubation period, the animals are euthanized, and their brains are rapidly removed and dissected.
-
The amount of radioactivity in specific brain regions is measured and compared to that in vehicle-treated control animals to calculate the percentage of receptor occupancy.
-
-
Data Analysis: Receptor occupancy is plotted against the dose or plasma concentration of the test compound to determine the ED₅₀ (dose required for 50% occupancy) or EC₅₀ (concentration required for 50% occupancy).
Visualizing Pathways and Workflows
The following diagrams illustrate the mGlu2 signaling pathway and a typical experimental workflow for evaluating mGlu2 PAMs.
mGlu2 receptor signaling pathway.
Experimental workflow for mGlu2 PAM validation.
Conclusion
This compound stands out as a highly potent and selective mGlu2 PAM, making it an excellent tool compound for elucidating the physiological roles of the mGlu2 receptor and for validating it as a therapeutic target. Its nanomolar affinity and high modulatory potency provide a significant advantage in in vitro studies. When selecting a tool compound, researchers should consider the specific requirements of their experimental system, including the desired potency, selectivity profile, and pharmacokinetic properties for in vivo studies. This guide provides a foundational comparison to aid in this decision-making process, emphasizing the importance of well-characterized tool compounds in advancing our understanding of mGlu2 receptor pharmacology and its therapeutic potential.
References
- 1. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to the In Vitro and In Vivo Effects of JNJ-46281222 and Other mGlu2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo pharmacological properties of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), with other notable mGlu2 PAMs, JNJ-40411813 and LY487379. The objective is to present a comprehensive overview of their activities, supported by experimental data, to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to mGlu2 Positive Allosteric Modulators
Metabotropic glutamate receptor 2, a G-protein coupled receptor (GPCR), plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release. This mechanism has made the mGlu2 receptor an attractive therapeutic target for various central nervous system (CNS) disorders characterized by excessive glutamatergic activity, including schizophrenia and anxiety. Positive allosteric modulators of mGlu2 offer a nuanced approach to receptor modulation. Instead of directly activating the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This can provide a more physiologically relevant and potentially safer therapeutic strategy compared to orthosteric agonists.
In Vitro Pharmacological Profile
The in vitro activity of this compound and its counterparts has been extensively characterized using various biochemical and cellular assays. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Binding Affinities of mGlu2 PAMs
| Compound | Assay Type | Preparation | Radioligand | KD (nM) | Ki (nM) | Reference |
| This compound | Saturation Binding | CHO-K1 cells expressing hmGlu2 | [3H]this compound | 1.7 | - | [1][2] |
| JNJ-40411813 | Displacement | CHO cells expressing hmGlu2 | [3H]JNJ-40068782 | - | 68 ± 29 | [3] |
| JNJ-40411813 | Displacement | Rat cortex membranes | [3H]JNJ-40068782 | - | 83 ± 28 | [3] |
Table 2: In Vitro Functional Potency of mGlu2 PAMs in [35S]GTPγS Binding Assays
| Compound | Preparation | Agonist Activity (EC50, nM) | PAM Activity (EC50, nM) | Max. Glutamate Potentiation (%) | Reference |
| This compound | CHO-K1 cells expressing hmGlu2 | 178 ± 20 | 19.5 ± 0.5 | ~5-fold increase in glutamate potency | [2] |
| JNJ-40411813 | CHO cells expressing hmGlu2 | 2159 ± 1069 | 147 ± 42 | 273 ± 32 | [3] |
| LY487379 | Not specified | - | - | - |
In Vivo Pharmacological Profile
The in vivo effects of these mGlu2 PAMs have been evaluated in various animal models to assess their pharmacokinetic properties and potential therapeutic efficacy.
Table 3: In Vivo Receptor Occupancy of mGlu2 PAMs
| Compound Administered | Radiotracer for Occupancy | Animal Model | Route | ED50 (mg/kg) | Time Point | Reference |
| JNJ-40411813 | [3H]this compound | Rat | p.o. | 16 | 1 h | [3] |
Table 4: In Vivo Behavioral Effects of mGlu2 PAMs
| Compound | Animal Model | Behavioral Test | Dose (mg/kg) | Route | Effect | Reference |
| JNJ-42153605 * | Mouse | Phencyclidine (PCP)-induced Hyperlocomotion | 3.8 (ED50) | Not specified | Inhibition of hyperlocomotion | [4] |
| JNJ-40411813 | Mouse | PCP-induced Hyperlocomotion | 12.2 (ED50) | Not specified | Inhibition of hyperlocomotion | [4] |
| JNJ-40411813 | Rat | Conditioned Avoidance Response | Not specified | Not specified | Inhibition of avoidance behavior | [4] |
| LY487379 | Rat | Attentional Set-Shifting Task | 30 | i.p. | Improved cognitive flexibility | [5] |
| LY487379 | Rat | Differential Reinforcement of Low-Rate 72s | 30 | i.p. | Decreased impulsive-like responding | [5] |
| LY487379 | Rat | Chronic Stress Model (Tail Suspension Test) | Not specified | Not specified | Reversal of stress-induced behavioral deficits | [6] |
Note: JNJ-42153605, a structurally similar analog of this compound, is included as a surrogate for in vivo efficacy comparison.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor (hmGlu2).
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 10 µM GDP, and 10 µg/mL saponin.
-
Reaction Mixture: For PAM activity assessment, membranes are incubated with varying concentrations of the test compound in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀). For agonist activity, glutamate is omitted. The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.
-
Incubation: The reaction mixture is incubated at room temperature (approximately 25°C) for 60-90 minutes to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [³⁵S]GTPγS, is measured by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Emax values. For PAMs, the potentiation of the glutamate response is calculated.
Ex Vivo Receptor Occupancy Assay
This assay determines the extent to which a compound binds to its target receptor in the brain after systemic administration.
-
Animal Dosing: Animals (typically rats or mice) are administered the test compound via a relevant route (e.g., oral, intraperitoneal). A vehicle-treated group serves as the control.
-
Tissue Collection: At a predetermined time point corresponding to the peak brain concentration of the drug, animals are euthanized. The brains are rapidly removed and frozen.
-
Brain Sectioning: Coronal or sagittal brain sections (typically 10-20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.
-
Radioligand Incubation: The brain sections are incubated with a specific radioligand for the mGlu2 receptor (e.g., [³H]this compound) at a concentration near its KD value. This is performed in an appropriate buffer at room temperature.
-
Washing: Following incubation, the sections are washed in ice-cold buffer to remove unbound radioligand.
-
Detection: The amount of radioligand bound to the receptors in the brain sections is quantified using autoradiography (exposure to film or a phosphor imaging screen) or by scintillation counting of dissected brain regions.
-
Data Analysis: The specific binding in drug-treated animals is compared to that in vehicle-treated animals to calculate the percentage of receptor occupancy at different doses of the test compound. The ED₅₀ (the dose required to achieve 50% receptor occupancy) is then determined.
Conclusion
This compound emerges as a highly potent and selective mGlu2 PAM with nanomolar affinity and significant potentiation of the glutamate response in vitro. Its structural analog, JNJ-42153605, demonstrates in vivo efficacy in a preclinical model of psychosis. JNJ-40411813 also shows potent in vitro and in vivo activity, including demonstrated receptor occupancy in the brain. LY487379 exhibits pro-cognitive and anxiolytic-like effects in various behavioral paradigms.
The choice of compound for further investigation will depend on the specific research question and desired pharmacological profile. This compound's high in vitro potency makes it an excellent tool for cellular and biochemical studies. The available in vivo data for JNJ-40411813 and LY487379 provide a strong rationale for their use in animal models of CNS disorders. This guide provides a foundational dataset to inform such decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a positive allosteric modulator of group II metabotropic glutamate receptors, LY487379, on cognitive flexibility and impulsive-like responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The positive allosteric modulator at mGlu2 receptors, LY487379, reverses the effects of chronic stress-induced behavioral maladaptation and synaptic dysfunction in the adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for JNJ-46281222
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like JNJ-46281222 are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, grounded in standard laboratory safety protocols and regulatory guidelines.
Disclaimer: This guide provides general procedures for the disposal of a research chemical. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines. The information provided here is intended to supplement, not replace, these primary resources.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).
| Parameter | Value | Notes |
| Binding Affinity (Kd) | 1.7 nM | Determined by radioligand saturation binding experiments. |
| Modulatory Potency (pEC50) | 7.71 | Quantifies the concentration at which the compound produces 50% of its maximal effect. |
| Purity | 98.77% | As provided by MedChemExpress. |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | To prevent degradation, aliquot and store solutions at the recommended temperatures. |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with any research chemical, must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following steps outline a general protocol that should be adapted to comply with your institution's specific EHS guidelines.
Step 1: Waste Identification and Classification
-
Hazard Assessment: Treat this compound as a potentially hazardous substance. The specific hazards should be detailed in the manufacturer's SDS.
-
Waste Stream Categorization: Based on the SDS and your experimental protocol, classify the waste containing this compound. This will likely be categorized as "chemical waste" or "hazardous waste".[1][2]
Step 2: Segregation and Collection
-
Dedicated Waste Container: Use a designated, chemically compatible, and leak-proof container for the collection of waste containing this compound.[1][3]
-
Avoid Mixing: Do not mix waste containing this compound with other incompatible waste streams.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should also be disposed of as hazardous waste.[4][5]
Step 3: Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[6]
-
Content Declaration: The label should include the full chemical name "this compound" and any other chemical constituents in the waste. Avoid using abbreviations or chemical formulas.[6]
-
Contact Information: Include the name of the principal investigator and the laboratory location.[6]
Step 4: Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][7]
-
Secondary Containment: Place the primary waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[3][4]
-
Secure Storage: Keep the waste container closed when not in use and store it in a well-ventilated area, away from ignition sources and incompatible materials.[3][7]
Step 5: Disposal Request and Pickup
-
Institutional Procedures: Follow your institution's established procedures for requesting the pickup of hazardous waste by the EHS department.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.[1]
Experimental Protocol: Radioligand Binding Assay
The following is a detailed methodology for a typical radioligand binding assay used to characterize the interaction of this compound with the mGlu2 receptor.
Objective: To determine the binding affinity (Kd) of [³H]this compound for the mGlu2 receptor.
Materials:
-
Membrane homogenates from cells expressing the mGlu2 receptor.
-
[³H]this compound (radioligand).
-
Unlabeled this compound (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells overexpressing the mGlu2 receptor according to standard laboratory protocols.
-
Assay Setup: In a multi-well plate, add increasing concentrations of [³H]this compound to a fixed amount of membrane protein in the assay buffer.
-
Non-Specific Binding: In a parallel set of wells, add a high concentration of unlabeled this compound in addition to the [³H]this compound to determine non-specific binding.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the concentration of [³H]this compound and fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).
Visualizations
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
